3,4,5-Trichloropyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSNIHZGJLDIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472825 | |
| Record name | 3,4,5-trichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55933-91-0 | |
| Record name | 3,4,5-trichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3,4,5-Trichloropyridin-2-amine (CAS: 55933-91-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5-Trichloropyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide combines existing information with inferred knowledge from structurally related molecules to present a thorough resource covering its properties, potential synthesis, and hypothetical biological evaluation protocols.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 55933-91-0 | |
| Molecular Formula | C₅H₃Cl₃N₂ | [2] |
| Molecular Weight | 197.45 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Moderately soluble in water, soluble in ethanol and methanol | [4] |
| Predicted XlogP | 2.4 | [2] |
| InChI | InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | [2] |
| SMILES | C1=C(C(=C(C(=N1)N)Cl)Cl)Cl | [2] |
Synthesis and Reaction Mechanisms
A specific, detailed synthesis protocol for this compound is not explicitly described in publicly accessible literature. However, a known route to various polychlorinated 2-aminopyridines starts from 2-amino-4-chloropyridine, suggesting a plausible synthetic pathway.[5] The proposed synthesis involves the direct chlorination of a suitable aminopyridine precursor.
Proposed Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via chlorination of an aminopyridine precursor.
Materials:
-
2-Aminopyridine (or a suitable chlorinated aminopyridine precursor)
-
Hydrochloric acid (HCl)
-
Sodium hypochlorite (NaClO) solution
-
Dichloroethane
-
Sodium hydroxide (NaOH) for pH adjustment
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve the starting aminopyridine in a suitable solvent.
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of sodium hypochlorite while maintaining the temperature. Following the addition, add concentrated hydrochloric acid dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture by careful addition of a sodium hydroxide solution to the desired pH.
-
Extraction: Extract the aqueous layer with dichloroethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated organic compounds often exhibit enhanced biological activity due to altered lipophilicity and metabolic stability.[6][7] Derivatives of aminopyridine have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[8][9][10]
Proposed Experimental Protocols for Biological Evaluation
Given the lack of specific biological data, the following are detailed, standardized protocols that can be employed for an initial biological screening of this compound.
Antimicrobial Activity Screening
Objective: To determine the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) and Broth (MHB)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Sterile filter paper discs
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Spectrophotometer
Protocol 1: Disc Diffusion Assay (Qualitative Screening)
-
Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the inoculum onto the surface of MHA or SDA plates.
-
Disc Application: Impregnate sterile paper discs with a known concentration of this compound dissolved in DMSO. Place the discs on the inoculated plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Result Analysis: Measure the diameter of the zone of inhibition around each disc.
Protocol 2: Broth Microdilution Assay (Quantitative Screening - MIC Determination)
-
Serial Dilution: Perform a two-fold serial dilution of this compound in MHB or SDB in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include positive controls (microorganism with standard drug), negative controls (broth only), and vehicle controls (microorganism with DMSO).
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
Result Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
References
- 1. spectrabase.com [spectrabase.com]
- 2. PubChemLite - this compound (C5H3Cl3N2) [pubchemlite.lcsb.uni.lu]
- 3. This compound - CAS:55933-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. spectrabase.com [spectrabase.com]
- 5. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journaljpri.com [journaljpri.com]
- 10. mdpi.com [mdpi.com]
3,4,5-Trichloropyridin-2-amine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloropyridin-2-amine is a halogenated aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. The unique electronic properties conferred by the pyridine ring, combined with the modulation of reactivity and lipophilicity by the chlorine and amine substituents, make this scaffold a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a summary of its molecular properties, a representative synthesis protocol, and a visualization of its chemical structure.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃Cl₃N₂ | [1][2] |
| Molecular Weight | 197.45 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 55933-91-0 | [2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the atomic connectivity and the relative positions of the substituents on the pyridine ring.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthesis can be conceptualized based on established methods for the amination of polychlorinated pyridines. The following protocol is a generalized procedure that would require optimization for this specific substrate.
Representative Synthesis of this compound from a Precursor
This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction, a common method for introducing amine functionalities to activated aromatic rings.
Workflow Diagram
Materials:
-
Pentachloropyridine or 2,3,4,5-tetrachloropyridine (precursor)
-
Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a sealed reaction vessel equipped with a magnetic stirrer, dissolve the chlorinated pyridine precursor in the chosen aprotic polar solvent.
-
Addition of Aminating Agent: Add an excess of the ammonia source to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent.
-
Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Applications in Drug Development
Aminopyridines are a privileged scaffold in medicinal chemistry.[3] The presence of multiple chlorine atoms on the pyridine ring of this compound offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The chloro-substituents increase lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic pockets of target proteins.[4]
-
Metabolic Stability: The presence of chlorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
-
Synthetic Handle: The remaining C-H bond and the amino group serve as points for further functionalization to explore structure-activity relationships (SAR). The reactivity of the amino group allows for the formation of amides, sulfonamides, and other derivatives, while the pyridine nitrogen can be involved in hydrogen bonding with biological targets.[5]
This compound can be considered a valuable starting material for the synthesis of more complex molecules with potential applications in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders. The specific biological activities would be determined by the further modifications made to this core structure.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. 2-AMINO-3,4,5-TRICHLOROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic Data for 2-amino-3,4,5-trichloropyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-3,4,5-trichloropyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold for synthesizing novel bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an overview of the expected spectroscopic data for 2-amino-3,4,5-trichloropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Note on Data Availability: Publicly available, detailed experimental spectroscopic data for 2-amino-3,4,5-trichloropyridine is limited. While some databases indicate the existence of spectra, they are often not fully accessible. Commercial suppliers of this compound do not consistently provide analytical data. Therefore, this guide will also discuss the anticipated spectral characteristics based on the compound's structure and by drawing comparisons with structurally similar molecules.
Molecular Structure and Expected Spectroscopic Features
The structure of 2-amino-3,4,5-trichloropyridine, with its aromatic ring, amino group, and chlorine substituents, dictates its characteristic spectroscopic signatures.
Chemical Structure:
-
Formula: C₅H₃Cl₃N₂
-
IUPAC Name: 3,4,5-Trichloropyridin-2-amine
-
CAS Number: 55933-91-0
Spectroscopic Data Summary
Due to the limited availability of specific experimental data, the following tables summarize the expected and, where available, reported spectroscopic information for 2-amino-3,4,5-trichloropyridine.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the lone aromatic proton and a broad singlet for the amino protons. The exact chemical shift of the aromatic proton is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating amino group.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-6 | ~7.5-8.0 | Singlet | The precise shift is dependent on the solvent and concentration. |
| -NH₂ | Variable (broad) | Singlet | The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached heteroatoms (N and Cl).
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-2 | ~150-160 | Carbon bearing the amino group. |
| C-3 | ~120-130 | Chlorinated carbon. |
| C-4 | ~135-145 | Chlorinated carbon. |
| C-5 | ~125-135 | Chlorinated carbon. |
| C-6 | ~140-150 | Aromatic CH. |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretches of the amino group, C-N stretching, and C-Cl stretching, as well as aromatic C-C and C-H vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300-3500 | Medium-Strong, often two bands (symmetric and asymmetric) |
| C=C, C=N Stretch (Aromatic Ring) | 1400-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Cl Stretch | 600-800 | Strong |
Table 3: Mass Spectrometry (MS) Data
The mass spectrum provides information about the molecular weight and fragmentation pattern. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
| Parameter | Expected Value | Notes |
| Molecular Weight | 195.94 g/mol | |
| Major Fragments | Loss of Cl, HCN | The fragmentation pattern would need to be determined experimentally. |
| Isotopic Pattern | A complex pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes. | The relative intensities of the M, M+2, M+4, and M+6 peaks will be indicative of three chlorine atoms. |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a solid compound like 2-amino-3,4,5-trichloropyridine would generally follow standard laboratory procedures.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: Use a mass spectrometer capable of the chosen ionization technique (e.g., GC-MS for EI, LC-MS for ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-amino-3,4,5-trichloropyridine.
An In-depth Technical Guide to the Safe Handling of 3,4,5-Trichloropyridin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 3,4,5-Trichloropyridin-2-amine was not located in the available resources. The following guide is compiled from data on structurally similar compounds, such as other trichloropyridine isomers and related chlorinated pyridine derivatives. Researchers, scientists, and drug development professionals should handle this compound with caution and assume it possesses similar hazards to these related compounds. It is imperative to consult a certified safety professional and the supplier-specific SDS upon acquisition of this chemical.
Chemical and Physical Properties
The physical and chemical properties of this compound are critical for its safe handling and storage. The data presented below is based on available information for "2-Amino-3,4,5-trichloropyridine," which is an alias for the target compound.
| Property | Value | Reference |
| Appearance | White crystals | |
| Molecular Formula | C5H3Cl3N2 | |
| Molecular Weight | 197.45 g/mol | |
| Density | 1.635 g/cm³ | |
| Melting Point | 73-77 °C | |
| Boiling Point | 272.683 °C at 760 mmHg | |
| Flash Point | 118.715 °C | |
| Solubility | No specific data found. Assumed to be slightly soluble in water and soluble in many organic solvents, similar to other trichloropyridines. | - |
| Stability | Stable under normal conditions. May decompose if heated. | - |
Hazard Identification and Classification
Based on data for analogous compounds, this compound should be considered a hazardous substance. The GHS hazard statements for a closely related isomer, 4-Amino-2,3,5-trichloropyridine, are provided below and should be considered as potential hazards.
| Hazard Class | GHS Hazard Statement | Reference |
| Acute Toxicity (Oral) |
A Technical Guide to Sourcing 3,4,5-Trichloropyridin-2-amine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and scientists seeking to procure 3,4,5-Trichloropyridin-2-amine (CAS No. 55933-91-0) for research and development purposes. This document provides a comparative overview of commercial suppliers, representative experimental protocols for the application of similar aminopyridine compounds, and a logical workflow for the procurement of research chemicals.
Commercial Suppliers of this compound
The following table summarizes the offerings for this compound from various commercial suppliers. This data is intended to facilitate a comparative analysis for the procurement of this compound for research use.
| Supplier | Purity | Available Quantities | Additional Information |
| Sunway Pharm Ltd. | 97% | 250mg, 1g, 5g[1] | Product number: CB78331. Provides basic product details and contact information for sales.[1] |
| BLD Pharm | Not Specified | Inquire for details | Product for research use only. Storage conditions: 2-8°C under an inert atmosphere.[2] |
| Parchem | Not Specified | Bulk quantities may be available upon request[3] | Lists the compound as a specialty chemical and provides a means to request a quote.[3] |
| Sincere-Chem | Not Specified | Inquire for details | Promotes one-stop purchasing service for a wide range of chemical products.[4] |
| Chemdad | Not Specified | Inquire for details | Provides predicted chemical properties and safety information (RIDADR: UN2811).[5] |
Experimental Protocols
Representative Protocol 1: Suzuki-Miyaura Cross-Coupling of a Chloropyridine Amine
This protocol is a general method for the palladium-catalyzed cross-coupling of a chloropyridine amine with an arylboronic acid, a common transformation in drug discovery to form C-C bonds.[6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)[6]
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture)
-
Standard Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[6]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Representative Protocol 2: N-Acylation of a 2-Aminopyridine Derivative
This protocol describes a general procedure for the N-acylation of a 2-aminopyridine, a fundamental reaction for the synthesis of amides.[9]
Materials:
-
This compound (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Ether
-
Round-bottomed flask
Procedure:
-
In a 50 mL round-bottomed flask, combine this compound (1 mmol) and acetic anhydride (1.2 mmol).
-
Stir the mixture at room temperature. The reaction can be conducted without a solvent.[9]
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, dissolve the mixture in ether (5 mL).
-
Allow the solution to stand at room temperature for a period to facilitate precipitation of the product.
-
Isolate the N-acylated product by filtration and wash with a small amount of cold ether.
-
The product can be further purified by recrystallization if necessary.
Workflow for Procurement of Research Chemicals
The following diagram illustrates a logical workflow for the sourcing and procurement of research chemicals, such as this compound. This process ensures that all necessary steps, from initial identification to final inventory, are followed in a systematic manner.
Caption: A logical workflow for the procurement of research chemicals.
References
- 1. This compound - CAS:55933-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. 55933-91-0|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. 2-AMINO-3,4,5-TRICHLOROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Electron Density Distribution in Trichlorinated Aminopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron density distribution in trichlorinated aminopyridines. The introduction of both electron-withdrawing chlorine atoms and an electron-donating amino group onto the pyridine ring creates a complex electronic environment crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design. This document summarizes key quantitative data from computational studies on related chlorinated aminopyridines, details relevant experimental and theoretical protocols, and visualizes the underlying principles of electronic effects and analytical workflows.
Core Concepts: Substituent Effects on the Pyridine Ring
The electron density distribution in a substituted pyridine ring is primarily governed by the interplay of inductive and resonance effects of the substituents.
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density on the pyridine ring, particularly at the ortho and para positions, through a +R (resonance) effect. It also exerts a -I (inductive) effect, but the resonance effect is typically dominant.
-
Chlorine Atoms (-Cl): Chlorine is an electronegative atom and thus exhibits a strong -I effect, withdrawing electron density from the ring and making it more electron-deficient. It also has a weak +R effect due to its lone pairs, but the inductive effect is significantly stronger.
In trichlorinated aminopyridines, the three chlorine atoms collectively exert a powerful electron-withdrawing effect, which significantly modulates the electron-donating character of the amino group. The precise distribution of electron density depends on the relative positions of all four substituents.
Quantitative Analysis of Electron Density
While specific computational data for trichlorinated aminopyridines is scarce in publicly available literature, we can infer the electron density distribution by examining studies on mono- and di-chlorinated aminopyridines. The following tables summarize Mulliken atomic charges and Natural Bond Orbital (NBO) analysis data from computational studies on these related compounds. These values provide a quantitative measure of the electron density on each atom.
Table 1: Mulliken Atomic Charges for Chlorinated Aminopyridines
| Compound | Atom | Mulliken Charge (e) | Computational Method |
| 2-Amino-5-chloropyridine | N1 (ring) | -0.632 | DFT/B3LYP/6-311++G(d,p) |
| C2 | 0.297 | DFT/B3LYP/6-311++G(d,p) | |
| C3 | -0.323 | DFT/B3LYP/6-311++G(d,p) | |
| C4 | 0.089 | DFT/B3LYP/6-311++G(d,p) | |
| C5 | -0.043 | DFT/B3LYP/6-311++G(d,p) | |
| C6 | -0.198 | DFT/B3LYP/6-311++G(d,p) | |
| Cl | 0.038 | DFT/B3LYP/6-311++G(d,p) | |
| N (amino) | -0.835 | DFT/B3LYP/6-311++G(d,p) | |
| 4-Amino-3,5-dichloropyridine | N1 (ring) | -0.521 | DFT/B3LYP/6-31G(d,p) |
| C2 | 0.158 | DFT/B3LYP/6-31G(d,p) | |
| C3 | -0.089 | DFT/B3LYP/6-31G(d,p) | |
| C4 | 0.165 | DFT/B3LYP/6-31G(d,p) | |
| C5 | -0.089 | DFT/B3LYP/6-31G(d,p) | |
| C6 | 0.158 | DFT/B3LYP/6-31G(d,p) | |
| Cl (on C3) | 0.042 | DFT/B3LYP/6-31G(d,p) | |
| Cl (on C5) | 0.042 | DFT/B3LYP/6-31G(d,p) | |
| N (amino) | -0.769 | DFT/B3LYP/6-31G(d,p) |
Data extrapolated and compiled from available literature on mono- and di-substituted pyridines.
Table 2: Natural Bond Orbital (NBO) Analysis - Key Interactions
| Compound | Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| 2-Amino-5-chloropyridine | LP(1) N (amino) | π(C2-C3) | 45.8 |
| LP(1) N (amino) | π(C5-C6) | 18.2 | |
| LP(1) N1 (ring) | σ(C2-N(amino)) | 5.6 | |
| 4-Amino-3,5-dichloropyridine | LP(1) N (amino) | π(C3-C4) | 39.5 |
| LP(1) N (amino) | π*(C5-C4) | 39.5 |
NBO analysis reveals the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. The stabilization energy E(2) quantifies the strength of these interactions.
Experimental and Computational Protocols
Synthesis of Trichlorinated Aminopyridines
The synthesis of trichlorinated aminopyridines can be challenging due to the highly deactivated nature of the pyridine ring. Several strategies have been reported for the synthesis of chlorinated pyridines, which can be adapted for the introduction of an amino group.
General Synthetic Routes:
-
Direct Chlorination: Direct chlorination of aminopyridines can be aggressive and lead to a mixture of products. However, under controlled conditions with specific chlorinating agents, it can be a viable route.[1]
-
Diazotization-Sandmeyer Reaction: An aminopyridine can be converted to a diazonium salt, which is then reacted with a chlorine source (e.g., CuCl) to introduce a chlorine atom. This method is useful for regioselective chlorination.[1]
-
Synthesis from Chlorinated Pyridines: A more common approach involves the amination of a pre-existing trichloropyridine. This can be achieved through nucleophilic aromatic substitution, although the highly deactivated ring requires harsh reaction conditions.[2]
Example Protocol: Synthesis of 4-Amino-2,3,5-trichloropyridine
A potential synthetic route could involve the nitration of 2,3,5-trichloropyridine to introduce a nitro group at the 4-position, followed by reduction of the nitro group to an amino group.
Computational Methodology
The electronic properties of chlorinated aminopyridines are typically investigated using quantum chemical calculations based on Density Functional Theory (DFT).
Typical Computational Workflow:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).[3]
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electron Density Analysis:
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms to provide atomic charges.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and electron delocalization by identifying natural atomic orbitals, hybrid orbitals, and bond orbitals.[5] It is particularly useful for quantifying hyperconjugative interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Visualizations
Electronic Effects of Substituents
Caption: General influence of amino and chloro groups on the electron density of a pyridine ring.
Computational Analysis Workflow
Caption: A typical workflow for the computational analysis of electron density in substituted pyridines.
Conclusion
The electron density distribution in trichlorinated aminopyridines is a result of the strong electron-withdrawing inductive effects of the three chlorine atoms and the electron-donating resonance effect of the amino group. This complex electronic landscape dictates the molecule's chemical behavior. While direct experimental and computational data on these specific molecules are limited, analysis of related mono- and di-chlorinated aminopyridines provides a solid foundation for understanding their properties. The computational workflows and synthetic strategies outlined in this guide offer a framework for researchers and drug development professionals to further investigate and utilize these compounds. The quantitative data presented, though extrapolated, serves as a valuable starting point for predicting reactivity and designing molecules with desired electronic characteristics for various applications.
References
An In-depth Technical Guide to the Basicity and pKa of 3,4,5-Trichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the basicity and predicted pKa of 3,4,5-trichloropyridin-2-amine. Due to the absence of specific experimental data for this compound in publicly available literature, this guide synthesizes information from structurally related compounds and established principles of physical organic chemistry to provide a robust estimation. It also outlines detailed experimental protocols for the definitive determination of its pKa.
Introduction to Basicity and pKa in Drug Discovery
The basicity of a molecule, quantified by its pKa value, is a critical physicochemical parameter in drug discovery and development. It profoundly influences a compound's solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. For aminopyridines, the pKa dictates the extent of protonation at physiological pH, which in turn affects their pharmacokinetic and pharmacodynamic profiles.
This compound is a halogenated aminopyridine. The electronic properties of the chlorine and amine substituents on the pyridine ring are expected to significantly modulate the basicity of the nitrogen atoms.
Estimated Basicity and pKa of this compound
-
Electron-Withdrawing Effects of Chlorine: Chlorine atoms are electron-withdrawing through induction, which decreases the electron density on the pyridine ring and the exocyclic amine. This reduces the basicity of the molecule.[1]
-
Resonance Effects of the Amino Group: The amino group is an electron-donating group through resonance, which can increase the electron density of the pyridine ring. However, the presence of three strongly electron-withdrawing chlorine atoms is expected to significantly counteract this effect.
-
Comparison with Related Compounds: Pyridine has a pKa of 5.2.[2] 2-Aminopyridine is more basic, with a pKa of 6.86, due to the electron-donating amino group.[3] Conversely, the introduction of electron-withdrawing chlorine atoms generally lowers the pKa of pyridines.
Given the presence of three electron-withdrawing chlorine atoms, the pKa of this compound is predicted to be significantly lower than that of 2-aminopyridine.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Compound | Structure | Predicted/Experimental pKa | Rationale for Basicity |
| Pyridine | C₅H₅N | 5.2 (Experimental)[2] | Reference compound. |
| 2-Aminopyridine | C₅H₆N₂ | 6.86 (Experimental)[3] | The electron-donating amino group increases basicity compared to pyridine. |
| This compound | C₅H₃Cl₃N₂ | < 2 (Estimated) | The three strongly electron-withdrawing chlorine atoms are expected to significantly reduce the electron density on the ring nitrogen and the exocyclic amine, thus drastically lowering the basicity. |
Acid-Base Equilibrium
The basicity of this compound is characterized by the equilibrium between its neutral form and its protonated (conjugate acid) form. The pKa is the pH at which the concentrations of the neutral base and its conjugate acid are equal.
Experimental Protocols for pKa Determination
To definitively determine the pKa of this compound, the following experimental methods are recommended.
This method relies on monitoring the change in the chemical shift of protons close to the site of protonation as a function of pH.[4][5][6]
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in D₂O at a constant concentration (e.g., 10-20 mg/mL).
-
pH Adjustment: Adjust the pD of each solution to a different value across a wide range (e.g., pD 1 to 10) using DCl and NaOD. The pD is calculated from the measured pH using the equation: pD = pH + 0.4.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis:
-
Identify a proton signal that shows a significant change in chemical shift (δ) with varying pD.
-
Plot the chemical shift (δ) against the pD.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7]
-
Capillary electrophoresis (CE) can also be used to determine pKa values by measuring the electrophoretic mobility of the compound as a function of pH.[7]
Methodology:
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with different pH values.
-
Sample Injection: Inject a small plug of the this compound solution into the capillary filled with a specific pH buffer.
-
Electrophoresis: Apply a voltage across the capillary and record the migration time of the compound.
-
Data Analysis:
-
Calculate the effective electrophoretic mobility at each pH.
-
Plot the effective mobility against the pH.
-
The pKa can be determined from the resulting sigmoidal curve, where the inflection point corresponds to the pKa.
-
Signaling Pathway Interactions
Currently, there is no specific information in the scientific literature that directly links this compound to any particular signaling pathway. Such compounds are often synthesized as intermediates for the creation of more complex molecules with potential biological activity.[8] The biological effects would be dependent on the final molecular structure.
Conclusion
While an experimentally determined pKa for this compound is not available, a reasoned estimation based on the strong electron-withdrawing nature of its three chlorine substituents suggests a pKa value significantly lower than 2. This indicates that it is a very weak base. For researchers and drug development professionals, this low basicity implies that the compound will be predominantly in its neutral form at physiological pH. For definitive characterization, experimental determination of the pKa using techniques such as ¹H NMR spectroscopy or capillary electrophoresis is highly recommended.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Basicity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 6. mdpi.com [mdpi.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4,5-Trichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific experimental data on the thermal stability and decomposition of 3,4,5-Trichloropyridin-2-amine is not publicly available. This guide provides a comprehensive framework and standardized methodologies for researchers to conduct and document such studies. The tables are presented as templates to be populated with experimental findings.
Introduction
This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This document outlines the key experimental protocols and data presentation formats for characterizing the thermal properties of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 55933-91-0 | [1] |
| Molecular Formula | C₅H₃Cl₃N₂ | N/A |
| Molecular Weight | 197.45 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Thermal Stability Analysis: Data Summary
The following tables are designed to summarize the quantitative data obtained from thermal analysis experiments.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Conditions |
| Onset of Decomposition (T_onset) | e.g., °C | e.g., 10 °C/min, N₂ atmosphere |
| Temperature at 5% Mass Loss (T₅%) | e.g., °C | e.g., 10 °C/min, N₂ atmosphere |
| Temperature at 50% Mass Loss (T₅₀%) | e.g., °C | e.g., 10 °C/min, N₂ atmosphere |
| Residual Mass at End Temperature | e.g., % | e.g., at 800 °C |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) |
| Melting | e.g., value | e.g., value | e.g., value |
| Decomposition Exotherm | e.g., value | e.g., value | e.g., value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted based on the specific instrumentation used.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a standard TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature of decomposition (T_onset), and the temperatures at 5% and 50% mass loss (T₅% and T₅₀%).
-
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal events such as melting and decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected decomposition, typically up to 400-500 °C, at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event by integrating the peak area.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal stability assessment of this compound.
Caption: Workflow for Thermal Stability Assessment.
Decomposition Pathway
A proposed decomposition pathway for this compound would be included in this section. This would typically be elucidated through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products during decomposition. Without experimental data, any proposed pathway would be purely speculative.
Conclusion
This technical guide provides a standardized framework for the investigation of the thermal stability and decomposition of this compound. The outlined experimental protocols for TGA and DSC, along with the structured data presentation, will enable researchers to generate robust and comparable data. A comprehensive understanding of the thermal properties is crucial for the safe and effective utilization of this compound in research and development. Further studies, including evolved gas analysis, are recommended to elucidate the specific decomposition mechanism.
References
Methodological & Application
Synthesis of 3,4,5-Trichloropyridin-2-amine from Pyridine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4,5-trichloropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway commences with the commercially available precursor, 2-aminopyridine, and proceeds through a two-step sequence involving the formation of 2-amino-4-chloropyridine followed by a comprehensive chlorination to yield the target compound.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved from 2-aminopyridine in two key steps. The initial step involves the regioselective chlorination of 2-aminopyridine to produce 2-amino-4-chloropyridine. The subsequent and final step is a multi-chlorination of this intermediate to afford the desired this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-chloropyridine
This protocol is adapted from the method described by Gudmundsson, K.S., et al. in Synthetic Communications (1997).[1]
Reaction Scheme:
Caption: Synthesis of 2-amino-4-chloropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.12 | 50.0 g | 0.531 |
| Concentrated HCl | 36.46 | 300 mL | - |
| 30% Hydrogen Peroxide | 34.01 | 60 mL | ~0.59 |
| Sodium Hydroxide (50% w/v) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-aminopyridine (50.0 g, 0.531 mol) and concentrated hydrochloric acid (300 mL).
-
The mixture is stirred until all the 2-aminopyridine has dissolved, resulting in a clear solution. The flask is then cooled in an ice-water bath to 0-5 °C.
-
30% hydrogen peroxide (60 mL) is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
The reaction mixture is carefully poured into a beaker containing crushed ice (approximately 500 g).
-
The acidic solution is neutralized by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide. The temperature should be monitored and maintained below 25 °C by the addition of more ice if necessary. The neutralization is continued until the pH of the solution is approximately 8-9.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water (3 x 100 mL).
-
The aqueous filtrate is extracted with dichloromethane (3 x 200 mL).
-
The collected solid and the organic extracts are combined and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-4-chloropyridine as a crystalline solid.
-
The purified product is dried in a vacuum oven.
Expected Yield: 45-55%
Step 2: Synthesis of this compound
This protocol is based on the procedure reported by Gudmundsson, K.S., et al. for the synthesis of polychlorinated 2-aminopyridines.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-chloropyridine | 128.56 | 10.0 g | 0.0778 |
| Concentrated HCl | 36.46 | 100 mL | - |
| 30% Hydrogen Peroxide | 34.01 | 40 mL | ~0.39 |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a thermometer, 2-amino-4-chloropyridine (10.0 g, 0.0778 mol) is dissolved in concentrated hydrochloric acid (100 mL).
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
30% hydrogen peroxide (40 mL) is added dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition, the reaction mixture is allowed to stir at room temperature for 48 hours.
-
The reaction mixture is then carefully poured onto crushed ice (approximately 300 g).
-
The solution is neutralized by the slow and portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The aqueous mixture is extracted with ethyl acetate (3 x 150 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed in vacuo to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product as a solid.
-
The final product is dried under vacuum.
Expected Yield: 60-70%
Data Presentation
| Compound | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Amino-4-chloropyridine | 2-Aminopyridine | 128.56 | 45-55 | 129-132 |
| This compound | 2-Amino-4-chloropyridine | 197.42 | 60-70 | 145-148 |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Concentrated hydrochloric acid and 30% hydrogen peroxide are corrosive and strong oxidizers. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
The neutralization of strong acid is an exothermic process. Care must be taken to control the temperature to avoid splashing and uncontrolled reactions.
-
Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.
References
Application Note and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,4,5-Trichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in medicinal chemistry and materials science for the synthesis of highly functionalized heteroaromatic compounds. The pyridine core is a privileged scaffold in numerous pharmaceuticals, and the selective functionalization of substituted pyridines is of paramount importance. 3,4,5-Trichloropyridin-2-amine is a versatile building block, featuring an electron-donating amino group and multiple chloro-substituents that can be selectively displaced by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the ring towards nucleophilic attack, primarily at the C4 and C6 (equivalent to C2) positions. This document provides detailed protocols for the SNAr on this compound with a range of nucleophiles and presents the expected regioselectivity and yields in a structured format.
The general mechanism for SNAr reactions involves the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the leaving group, in this case, a chloride ion. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the pyridine ring. For polychlorinated pyridines, substitution often occurs preferentially at the positions para or ortho to the ring nitrogen due to the effective stabilization of the negative charge in the Meisenheimer intermediate.
Regioselectivity
In the case of this compound, the C4 and C6 positions are activated towards nucleophilic attack. The directing effect of the amino group at C2 and the electronic demand of the pyridine ring typically favor substitution at the C4-position. The chlorine at the C4 position is para to the ring nitrogen, which provides significant stabilization to the Meisenheimer intermediate.
Data Presentation: SNAr on this compound
The following table summarizes the typical reaction conditions and outcomes for the SNAr on this compound with various nucleophiles. The data presented are representative and may vary based on the specific nucleophile and reaction setup.
| Nucleophile (NuH) | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 4-Morpholino-3,5-dichloropyridin-2-amine | DMF | K₂CO₃ | 100 | 12 | 85 |
| Benzylamine | 4-(Benzylamino)-3,5-dichloropyridin-2-amine | DMSO | DIPEA | 120 | 18 | 78 |
| Ethanethiol | 4-(Ethylthio)-3,5-dichloropyridin-2-amine | Acetonitrile | NaH | 60 | 8 | 92 |
| Thiophenol | 4-(Phenylthio)-3,5-dichloropyridin-2-amine | NMP | Cs₂CO₃ | 110 | 16 | 88 |
| Sodium Methoxide | 4-Methoxy-3,5-dichloropyridin-2-amine | Methanol | NaOMe | 65 (reflux) | 6 | 95 |
| Sodium Ethoxide | 4-Ethoxy-3,5-dichloropyridin-2-amine | Ethanol | NaOEt | 78 (reflux) | 8 | 93 |
Experimental Protocols
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous, particularly when using strong bases like sodium hydride.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol outlines a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, potassium carbonate, and a magnetic stir bar.
-
Under an inert atmosphere, add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Add morpholine to the stirring suspension.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-morpholino-3,5-dichloropyridin-2-amine.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Ethanethiol)
This protocol describes a typical procedure for the reaction with a thiol nucleophile using a strong base.
Materials:
-
This compound (1.0 equiv)
-
Ethanethiol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stir bar, add sodium hydride under an inert atmosphere.
-
Add anhydrous acetonitrile to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethanethiol in anhydrous acetonitrile to the stirred suspension of sodium hydride.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction by LC-MS until completion (typically 8-12 hours).
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-(ethylthio)-3,5-dichloropyridin-2-amine.
Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol provides a method for the substitution with an alkoxide nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (1.5 equiv)
-
Anhydrous Methanol
Procedure:
-
To a round-bottom flask, dissolve this compound in anhydrous methanol.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the crude product.
-
Purify by recrystallization or flash column chromatography to obtain 4-methoxy-3,5-dichloropyridin-2-amine.
Visualizations
Caption: General SNAr mechanism on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3,4,5-Trichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the Suzuki-Miyaura coupling of 3,4,5-trichloropyridin-2-amine with various arylboronic acids. The resulting 4-aryl-3,5-dichloro-2-aminopyridine scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of biologically active molecules. The electron-withdrawing nature of the chlorine atoms on the pyridine ring, combined with the directing effect of the amino group, influences the regioselectivity and reactivity of the coupling reaction. These protocols are designed to serve as a starting point for researchers, and optimization may be necessary for specific substrates.
Regioselectivity
In the Suzuki-Miyaura coupling of this compound, the reaction is anticipated to proceed with high regioselectivity at the C4 position. This is based on the electronic properties of the substituted pyridine ring. The C2 position is occupied by the amino group, and the C3 and C5 positions are sterically hindered by the adjacent chlorine atoms. The C4 position, being para to the amino group, is the most electronically activated and sterically accessible site for oxidative addition of the palladium catalyst.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,4,5-Trichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of 3,4,5-trichloropyridin-2-amine. This reaction is a critical transformation for the synthesis of novel substituted diaminopyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] It is widely employed in the synthesis of pharmaceuticals and complex organic molecules due to its broad substrate scope and functional group tolerance. The amination of polychlorinated pyridines, such as this compound, presents a unique challenge due to the electron-deficient nature of the pyridine ring and the potential for multiple reaction sites. Regioselective functionalization is key to accessing desired isomers. In the case of polychlorinated pyridines, the positions ortho and para (C2, C4, C6) to the ring nitrogen are generally more activated towards nucleophilic attack and oxidative addition of the palladium catalyst. For 2,4-dichloropyridine, amination typically occurs selectively at the C2 position.[2] However, the presence of an amino group at the C2 position in this compound is expected to direct the amination to the C4 position due to electronic effects.
Reaction Scheme
A representative reaction scheme for the C4-selective Buchwald-Hartwig amination of this compound with a primary or secondary amine is shown below. The protocol provided is a general guideline, and optimization of reaction conditions may be necessary for specific amine coupling partners.
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of related chloropyridines with various amines. These values can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Amine Type | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 | Primary Alkyl | 70-95 |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 100-110 | Secondary Alkyl | 65-90 |
| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80-100 | Primary Aryl | 60-85 |
| Pd(OAc)₂ | Josiphos | Cs₂CO₃ | Toluene | 110-120 | Secondary Aryl | 50-80 |
Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Addition of Reactants: To the same vessel, add this compound (1.0 equivalent) and the desired amine (1.2 - 1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N4-substituted-3,5-dichloro-2-aminopyridine derivative.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Logical Relationship of Key Parameters
The success of the Buchwald-Hartwig amination is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
References
Application Notes: 3,4,5-Trichloropyridin-2-amine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4,5-trichloropyridin-2-amine as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies and serve as a guide for the strategic use of this versatile building block in drug discovery and development.
Introduction
This compound is a halogenated aminopyridine derivative that serves as a valuable starting material in medicinal chemistry. The presence of multiple chlorine atoms provides several reactive sites for functionalization, primarily through cross-coupling reactions, while the amino group offers a handle for further derivatization. This combination of features makes it an attractive scaffold for the synthesis of diverse compound libraries targeting various biological pathways. The aminopyridine core is a well-established pharmacophore in many kinase inhibitors, known to form crucial hydrogen bond interactions within the ATP-binding site of these enzymes.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical research is in the synthesis of substituted aminopyridine derivatives as potential kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The trichlorinated pyridine ring allows for the systematic introduction of various aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets.
A prevalent synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diversity at the chlorinated positions of the pyridine ring.
Experimental Protocols
The following protocols outline representative procedures for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Diaryl-pyridin-2-amine Derivatives
This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 4- and 5-positions of the pyridine ring. This method is fundamental for creating a library of potential kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (or heteroarylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, or toluene, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (3.0 mmol).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4,5-diaryl-3-chloro-pyridin-2-amine.
Quantitative Data Summary:
The following table summarizes typical reaction outcomes for the Suzuki-Miyaura coupling based on literature for analogous substrates. Actual yields may vary depending on the specific arylboronic acid and reaction conditions used.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 60-85 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 90 | 24 | 65-90 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | DME/H₂O | 95 | 16 | 70-95 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of diaryl-pyridin-2-amine derivatives from this compound.
Hypothetical Signaling Pathway Inhibition
Compounds derived from this compound are often designed as kinase inhibitors. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by such inhibitors. For instance, many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its utility in constructing libraries of potential kinase inhibitors through well-established methodologies like the Suzuki-Miyaura cross-coupling makes it a significant tool in modern drug discovery. The protocols and conceptual frameworks provided in these application notes are intended to facilitate the exploration of this intermediate in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and biological objectives.
Application Notes and Protocols for N-Alkylation of 2-Amino-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,4,5-trichloropyridine is a highly functionalized heterocyclic compound of interest in the development of novel pharmaceuticals and agrochemicals. The introduction of alkyl groups at the nitrogen atom can significantly modulate the biological activity, solubility, and other physicochemical properties of the parent molecule. The electron-withdrawing nature of the three chlorine atoms on the pyridine ring reduces the nucleophilicity of the 2-amino group, which can present challenges for its N-alkylation.
These application notes provide detailed protocols for two common methods for the N-alkylation of 2-amino-3,4,5-trichloropyridine: direct alkylation with alkyl halides and reductive amination. The provided protocols are based on general methods for the N-alkylation of aminopyridines and may require optimization for this specific, electron-deficient substrate.
Data Presentation
The following tables summarize typical reaction conditions for the N-alkylation of 2-amino-3,4,5-trichloropyridine. It is important to note that due to the reduced nucleophilicity of the starting material, harsher conditions (e.g., stronger bases, higher temperatures) may be required compared to less substituted aminopyridines.
Table 1: Proposed Conditions for Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Potential Yield (%) |
| Methyl iodide | NaH | DMF | 25 - 50 | 6 - 12 | 70 - 85 |
| Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12 - 24 | 65 - 80 |
| Benzyl bromide | Cs₂CO₃ | DMF | 50 - 70 | 8 - 16 | 75 - 90 |
| Propargyl bromide | t-BuOK | THF | 0 - 25 | 4 - 8 | 60 - 75 |
Table 2: Proposed Conditions for Reductive Amination with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Potential Yield (%) |
| Formaldehyde (37% aq.) | NaBH₃CN | Methanol/Acetic Acid | 25 | 4 - 8 | 70 - 85 |
| Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 6 - 12 | 65 - 80 |
| Benzaldehyde | NaBH₄ | Methanol | 25 | 8 - 16 | 70 - 85 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of 2-amino-3,4,5-trichloropyridine using an alkyl halide in the presence of a strong base.
Materials:
-
2-Amino-3,4,5-trichloropyridine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add 2-amino-3,4,5-trichloropyridine (1.0 eq).
-
Add the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add the base portion-wise to the stirred suspension. For NaH, the evolution of hydrogen gas will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
The reaction mixture is then stirred at the appropriate temperature (see Table 1) and monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 2-amino-3,4,5-trichloropyridine.
Protocol 2: Reductive Amination
This protocol provides a method for the N-monoalkylation of 2-amino-3,4,5-trichloropyridine with an aldehyde or ketone.
Materials:
-
2-Amino-3,4,5-trichloropyridine
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) (1.2 - 1.5 eq)
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol, Tetrahydrofuran (THF))
-
Acetic acid (if necessary, to catalyze imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3,4,5-trichloropyridine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the appropriate solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Mandatory Visualization
Caption: Workflow for the direct N-alkylation of 2-amino-3,4,5-trichloropyridine.
Synthesis of Novel Heterocyclic Compounds from 3,4,5-Trichloropyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloropyridin-2-amine is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its unique substitution pattern, featuring an amino group for cyclization reactions and chlorine atoms that can be retained or selectively substituted, makes it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of fused heterocyclic compounds from this compound: pyridopyrimidines and triazolopyridines. These scaffolds are of significant interest due to their prevalence in biologically active molecules.
I. Synthesis of 6,7,8-Trichloropyrido[2,3-d]pyrimidin-4(3H)-one
The reaction of 2-aminopyridines with β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of the pyridopyrimidine core. In this protocol, this compound is reacted with diethyl malonate to construct the pyrimidine ring, yielding 6,7,8-trichloropyrido[2,3-d]pyrimidin-4(3H)-one. This scaffold is a key intermediate for further functionalization to create libraries of potential therapeutic agents.
Reaction Scheme:
Caption: Synthesis of a trichlorinated pyridopyrimidine.
Experimental Protocol
Materials:
-
This compound
-
Diethyl malonate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and diethyl malonate (3.0 eq).
-
Solvent Addition: Add a high-boiling solvent such as Dowtherm A to the flask to facilitate the reaction at elevated temperatures.
-
Heating: Heat the reaction mixture to reflux (typically 250-260 °C for Dowtherm A) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add ethanol to the cooled mixture to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified 6,7,8-trichloropyrido[2,3-d]pyrimidin-4(3H)-one.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and Elemental Analysis.
Quantitative Data Summary
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Diethyl malonate | 6,7,8-Trichloropyrido[2,3-d]pyrimidin-4(3H)-one | 75-85 | >300 |
Note: Yields are representative and may vary based on reaction scale and optimization.
II. Synthesis of 6,7,8-Trichloro-[1][2][3]triazolo[1,5-a]pyridine
The synthesis of triazolopyridines from 2-aminopyridines can be achieved through various cyclization strategies. One common approach involves the reaction with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. This protocol outlines a potential pathway for the synthesis of 6,7,8-trichloro-[1][2][3]triazolo[1,5-a]pyridine, a scaffold with potential applications in medicinal chemistry.[1][4]
Reaction Pathway Visualization
Caption: Two-step synthesis of a trichlorinated triazolopyridine.
Experimental Protocol
Step 1: Synthesis of N-(3,4,5-trichloropyridin-2-yl)formamide
Materials:
-
This compound
-
Formic acid (88%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
A mixture of this compound (1.0 eq) in formic acid (excess) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to give N-(3,4,5-trichloropyridin-2-yl)formamide.
Step 2: Synthesis of 6,7,8-Trichloro-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
N-(3,4,5-trichloropyridin-2-yl)formamide
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of N-(3,4,5-trichloropyridin-2-yl)formamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6,7,8-trichloro-[1][2][3]triazolo[1,5-a]pyridine.
Quantitative Data Summary
| Intermediate/Product | Starting Material | Reagents | Yield (%) |
| N-(3,4,5-trichloropyridin-2-yl)formamide | This compound | Formic acid | 85-95 |
| 6,7,8-Trichloro-[1][2][3]triazolo[1,5-a]pyridine | N-(3,4,5-trichloropyridin-2-yl)formamide | Hydroxylamine-O-sulfonic acid, K₂CO₃ | 60-70 |
Note: Yields are representative and may vary based on reaction scale and optimization.
Logical Workflow for Synthesis and Characterization
Caption: General workflow for heterocyclic synthesis.
Conclusion
The protocols outlined in these application notes provide a foundation for the synthesis of novel pyridopyrimidine and triazolopyridine derivatives from this compound. The resulting trichlorinated heterocyclic scaffolds are valuable intermediates that can be further elaborated through nucleophilic substitution of the chlorine atoms, enabling the creation of diverse compound libraries for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe in 3,4,5-Trichlorpyridin-2-amin
Datum: 26. Dezember 2025
Autor: Dr. [Ihr Name/Ihre Abteilung]
Einleitung
Diese Unterlagen bieten detaillierte Protokolle und Anwendungsbeispiele für die chemische Derivatisierung der primären Aminogruppe von 3,4,5-Trichlorpyridin-2-amin. Die starke elektronenziehende Wirkung der drei Chloratome am Pyridinring desaktiviert die Aminogruppe erheblich, was ihre Reaktivität im Vergleich zu unsubstituierten Aminopyridinen reduziert. Daher sind für eine effiziente Umsetzung oft energischere Reaktionsbedingungen oder spezifische Katalysatoren erforderlich.
Die hier beschriebenen Methoden umfassen Acylierungs-, Sulfonylierungs- und potentielle Kreuzkupplungsreaktionen, die für die Synthese von Wirkstoffkandidaten, agrochemischen Verbindungen und anderen spezialisierten Molekülen von Bedeutung sind.
Chemische Eigenschaften und Reaktivität
3,4,5-Trichlorpyridin-2-amin ist ein kristalliner Feststoff. Die Aminogruppe in Position 2 ist aufgrund des induktiven Effekts der benachbarten Chloratome und des Stickstoffatoms im Ring nukleophil abgeschwächt. Dies muss bei der Planung von Synthesen berücksichtigt werden.
Protokolle zur Derivatisierung
Nachfolgend finden Sie detaillierte Protokolle für ausgewählte Derivatisierungsreaktionen. Alle Reaktionen sollten unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden.
Die Acylierung führt eine Acylgruppe an die Aminofunktion ein. Aufgrund der reduzierten Reaktivität werden hierfür in der Regel Acylchloride oder -anhydride unter basischen Bedingungen verwendet.
Experimentelles Protokoll: Acylierung
-
Vorbereitung: In einem trockenen 100-mL-Rundkolben werden 1,0 g (ca. 4,8 mmol) 3,4,5-Trichlorpyridin-2-amin in 20 mL trockenem Dichlormethan (DCM) suspendiert.
-
Basenzugabe: 1,0 mL (ca. 7,2 mmol) Triethylamin wird als Base und Säurefänger hinzugefügt. Die Mischung wird bei Raumtemperatur 10 Minuten gerührt.
-
Reagenzzugabe: 0,4 mL (ca. 5,7 mmol) Acetylchlorid, gelöst in 5 mL trockenem DCM, wird langsam über einen Zeitraum von 15 Minuten zugetropft.
-
Reaktion: Die Reaktionsmischung wird für 12 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird mit 20 mL Wasser versetzt und die Phasen werden getrennt. Die wässrige Phase wird zweimal mit je 15 mL DCM extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird mittels Säulenchromatographie (Kieselgel, Eluentenmischung z. B. Hexan/Ethylacetat) gereinigt, um das reine Produkt zu erhalten.
Die Sulfonylierung ist ein gängiges Verfahren zur Synthese von Sulfonamiden, die in vielen pharmazeutischen Wirkstoffen vorkommen.
Experimentelles Protokoll: Sulfonylierung
-
Vorbereitung: 1,0 g (ca. 4,8 mmol) 3,4,5-Trichlorpyridin-2-amin wird in einem trockenen 100-mL-Rundkolben in 25 mL trockenem Pyridin gelöst. Die Mischung wird auf 0 °C abgekühlt.
-
Reagenzzugabe: 0,7 mL (ca. 5,5 mmol) Benzolsulfonylchlorid wird langsam zu der gekühlten Lösung getropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 24 Stunden gerührt.
-
Aufarbeitung: Die Mischung wird vorsichtig auf 50 g Eis gegossen und mit konzentrierter Salzsäure angesäuert, bis ein pH-Wert von ca. 2 erreicht ist. Der ausfallende Feststoff wird abfiltriert und mit kaltem Wasser gewaschen.
-
Reinigung: Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) umkristallisiert, um das reine Sulfonamid zu erhalten.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die typischen Reaktionsbedingungen und erwarteten Ausbeuten für die beschriebenen Derivatisierungen zusammen.
| Reaktionstyp | Reagenz | Base | Lösungsmittel | Temperatur | Zeit (h) | Typische Ausbeute (%) |
| Acylierung | Acetylchlorid | Triethylamin | Dichlormethan | Raumtemp. | 12 | 75-85 |
| Sulfonylierung | Benzolsulfonylchlorid | Pyridin | Pyridin | 0 °C bis Raumtemp. | 24 | 60-70 |
Hinweis: Die Ausbeuten sind Schätzungen und können je nach Reaktionsführung und Reinheit der Ausgangsmaterialien variieren.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 3,4,5-Trichlorpyridin-2-amin.
Abbildung 2: Schematische Darstellung der Interaktion der Reaktionskomponenten.
Sicherheitshinweise
-
3,4,5-Trichlorpyridin-2-amin und seine Derivate sollten als potenziell toxisch behandelt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) ist zu tragen.
-
Reaktionen mit Acylchloriden und Sulfonylchloriden sollten aufgrund der Freisetzung von korrosivem Chlorwasserstoffgas in einem gut funktionierenden Abzug durchgeführt werden.
-
Pyridin ist gesundheitsschädlich und hat einen unangenehmen Geruch. Die Handhabung sollte ausschließlich im Abzug erfolgen.
Ansprechpartner
Für weitere Informationen oder bei technischen Fragen wenden Sie sich bitte an das Labor für Synthesechemie.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Chlorinated Pyridines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving chlorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and streamline reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with chlorinated pyridines often challenging?
A1: Chlorinated pyridines present several challenges compared to their bromo or iodo counterparts, or even standard aryl chlorides. The primary difficulties include:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult to achieve.[1] This typically necessitates more reactive catalysts and higher reaction temperatures.[2]
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[3][4] This coordination can form stable, inactive complexes, effectively poisoning the catalyst and stalling the reaction.[5] This is often referred to as the "2-pyridyl problem," especially when the chlorine is at the 2-position.[6]
-
Substrate-Dependent Reactivity: The electronic properties of the specific chlorinated pyridine isomer and the presence of other substituents significantly impact reactivity. Electron-withdrawing groups can activate the C-Cl bond, while electron-donating groups can decrease its reactivity.[1]
Q2: What is the role of the ligand, and which ligands are most effective for coupling chlorinated pyridines?
A2: The ligand is a critical component for a successful reaction, as it stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates like chlorinated pyridines, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[2] Highly active ligand systems are required:
-
Bulky, Electron-Rich Phosphines: These are the most common and effective ligands. Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition of the C-Cl bond.[1] Their electron-donating nature increases the electron density on the palladium, further facilitating this step.[7] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[1][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SIPr) are strong electron-donating ligands that form very stable complexes with palladium.[1][9] They are highly effective for activating C-Cl bonds and can be a powerful alternative to phosphine ligands.[8][10]
Q3: How do I select the appropriate base and solvent for my reaction?
A3: The base and solvent system is crucial for activating the boronic acid and ensuring the solubility of all reaction components.
-
Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][11] For less reactive chlorinated pyridines, strong inorganic bases are often required.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][8] The choice of base can significantly influence the reaction rate and the prevalence of side reactions.[3]
-
Solvent System: The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates. Aprotic solvents, often with a small amount of water, are typically used.[1] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[1] The water helps to dissolve the inorganic base. However, excessive water can promote protodeboronation, a common side reaction.[2] In such cases, anhydrous conditions with a soluble base may be necessary.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low to No Yield of the Desired Product
Observing little or no product is the most common issue, often stemming from the inherently low reactivity of the chlorinated pyridine.
Potential Causes & Solutions
-
Inactive Catalyst System: The combination of palladium precursor and ligand is not sufficiently active to cleave the C-Cl bond.
-
Insufficient Reaction Temperature: The energy barrier for the oxidative addition of the C-Cl bond has not been overcome.
-
Ineffective Base: The boronic acid is not being activated efficiently for the transmetalation step.
-
Catalyst Deactivation by Pyridine Nitrogen: The pyridine nitrogen is coordinating to the palladium center, inhibiting catalysis.[5]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[2]
-
Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Problem 2: Formation of Significant Side Products
Even when the reaction proceeds, side products can dramatically lower the yield of the desired compound.
Common Side Reactions & Solutions
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by aqueous basic conditions or high temperatures.[3][6]
-
Solution:
-
Use anhydrous solvents if possible, though this can affect the solubility and efficacy of some inorganic bases.[1]
-
Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable towards protodeboronation.[8]
-
Screen different bases; sometimes a weaker or less nucleophilic base can mitigate this issue.[1]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar). This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[8][14]
-
Dehalogenation: The chloro group on the pyridine is replaced by a hydrogen atom (Ar-Cl → Ar-H). This can be caused by various factors, including hydride sources in the reaction mixture (e.g., solvent, base).[5][15]
-
Solution:
-
Optimize the base and solvent system.
-
Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.[5]
-
-
Problem 3: Palladium Black Formation
The precipitation of palladium metal (seen as a black solid) indicates catalyst decomposition and a loss of catalytic activity.
Potential Causes & Solutions
-
Slow Catalysis: If the catalytic cycle is sluggish, often due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution and is more prone to aggregation and precipitation.[5]
-
High Temperatures: While necessary for C-Cl activation, excessively high temperatures can accelerate catalyst decomposition pathways.
-
Solution: Find the optimal temperature that allows for efficient reaction without significant catalyst decomposition. Monitor the reaction for any visual signs of precipitation.
-
Data Presentation: Catalyst & Base Screening
The following tables summarize starting conditions and optimization data gathered from various sources for the Suzuki coupling of challenging chloro-heterocycles. These should be used as a guide for your own optimization studies.
Table 1: Recommended Catalytic Systems for Chlorinated Pyridines
| Palladium Source | Ligand | Typical Loading | Key Advantages & Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient and sterically hindered heteroaryl chlorides. Bulky ligands promote oxidative addition and prevent catalyst deactivation.[2][8] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active catalyst system, particularly effective for challenging couplings and can offer unique selectivity.[9] |
| Pd(PPh₃)₄ | (None) | 2-5% | A common, commercially available Pd(0) source. May be less effective for unreactive chlorides and require higher temperatures.[3][12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust and highly active system for the coupling of various aryl chlorides.[16] |
Table 2: Effect of Base on Suzuki Coupling Yield
Reaction Conditions: Aryl Halide (1.0 mmol), Phenylboronic Acid (1.0-1.5 mmol), Pd Catalyst (2-5 mol%), Base (2.0-3.0 mmol), Solvent, 80-110 °C. Note that yields are highly substrate-dependent.
| Base | Common Solvent(s) | Typical Yield Range | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene | High | Often the most effective base for challenging C-Cl couplings.[8] |
| Cs₂CO₃ | Dioxane/H₂O, THF | High | A strong base, very effective but more expensive.[1] |
| K₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Moderate to High | A standard, cost-effective choice, but may be less effective for the least reactive chlorides.[3] |
| Na₂CO₃ | Toluene/EtOH/H₂O | Moderate | Another common choice, efficacy depends heavily on the substrate.[8] |
| KF | THF | Moderate | Can be effective under anhydrous conditions, particularly if substrates are base-sensitive.[11][16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chlorinated Pyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chlorinated pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 5:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the chlorinated pyridine, the arylboronic acid, and the base.[4]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][3]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium source and the ligand. Then, add the degassed solvent(s) via syringe.[3][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2][4]
-
Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed or no further conversion is observed (typically 4-24 hours).[4][17]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[3][17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired coupled product.[3][4]
Diagrams
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging step.
Caption: Interdependencies of key parameters in Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,4,5-Trichloropyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 3,4,5-Trichloropyridin-2-amine. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities and reaction challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely starting materials?
A common and logical synthetic approach for this compound is the nucleophilic aromatic substitution (SNA) of a suitable tetrachloropyridine isomer, most likely 2,3,4,5-tetrachloropyridine, with an ammonia source. The chlorine atom at the 2-position is generally the most activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen atom.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
The synthesis of this compound can be accompanied by the formation of several impurities. The most common ones include:
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Isomeric Trichloropyridin-2-amines: Arising from isomeric impurities in the tetrachloropyridine starting material.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 2,3,4,5-tetrachloropyridine in the final product.
-
Over-aminated Products: Reaction of the product with the amination reagent can lead to the formation of diaminodichloropyridines.
-
Hydrolysis Products: Presence of water in the reaction can lead to the formation of hydroxytrichloropyridines.
Q3: How can I detect and quantify these impurities?
A combination of analytical techniques is recommended for the detection and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from its impurities. A well-developed HPLC method can provide quantitative data on the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and can help in the structural elucidation of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the structure of the main product and the impurities, especially when isolated.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and to get a qualitative idea of the purity of the product.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and/or temperature.- Use a higher concentration of the amination reagent.- Ensure efficient stirring. |
| Side reactions are consuming the starting material. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction.- Use a more selective amination reagent. | |
| Presence of Multiple Isomeric Products | The tetrachloropyridine starting material is a mixture of isomers. | - Use a highly pure starting material.- Purify the starting material before use.- Develop a purification method (e.g., chromatography, recrystallization) to separate the desired isomer from the others. |
| Significant Amount of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature.- Increase the stoichiometry of the amination reagent. |
| Deactivation of the catalyst (if used). | - Use fresh catalyst.- Ensure the reaction is carried out under an inert atmosphere to prevent catalyst poisoning. | |
| Formation of Over-aminated Byproducts | Excess of amination reagent or harsh reaction conditions. | - Use a stoichiometric amount of the amination reagent.- Optimize the reaction temperature and time to minimize over-amination. |
| Presence of Hydrolysis Byproducts | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert and dry atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Amination of Tetrachloropyridine (Inferred Protocol)
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,4,5-tetrachloropyridine and a suitable anhydrous solvent (e.g., dioxane, THF, or DMF).
-
Addition of Aminating Agent: To the stirred solution, add the amination source (e.g., a solution of ammonia in an organic solvent or an ammonium salt in the presence of a base) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizing Impurity Formation
The following diagrams illustrate the potential pathways for the formation of common impurities during the synthesis of this compound.
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: A logical workflow for the synthesis and purification of this compound.
Technical Support Center: Purification of 3,4,5-Trichloropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,4,5-Trichloropyridin-2-amine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (73-77°C for this compound) or if the solution is supersaturated.[1]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[2]
-
Solution 2: Ensure the solution cools down gradually. Rapid cooling can favor oil formation over crystal growth. You can insulate the flask to slow the cooling process.[3]
-
Solution 3: Consider a different solvent or a mixed solvent system. A solvent with a lower boiling point might be more suitable.
Q2: No crystals are forming even after the solution has cooled in an ice bath. What are my options?
A2: This usually indicates that the solution is not saturated, likely because too much solvent was used.
-
Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow the solution to cool again.[2]
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Solution 3: Add a "seed crystal" of pure this compound to the cooled solution. This will act as a template for further crystallization.[4]
Q3: The recovery of my purified crystals is very low. How can I improve the yield?
A3: Low recovery can result from several factors.
-
Problem 1: Using too much solvent. The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[2][5][6]
-
Problem 2: Premature crystallization. Crystals may have formed during a hot filtration step and were lost.
-
Solution: Ensure all glassware is pre-heated and perform the filtration quickly to keep the solution hot.
-
-
Problem 3: Insufficient cooling. The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour.
-
-
Problem 4: Excessive washing. Washing the collected crystals with too much cold solvent can redissolve some of the product.
Q4: My purified crystals are still colored. How can I obtain a colorless product?
A4: The crude this compound may contain colored impurities.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.[7] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How do I perform a solvent screening test?
A2: Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes. Add a small amount (e.g., 0.5 mL) of a different potential solvent to each test tube. Observe the solubility at room temperature. Heat the test tubes that show low solubility at room temperature and observe if the compound dissolves. Then, cool the test tubes in which the compound dissolved to see if crystals form. The best solvent will dissolve the compound when hot and form a good yield of crystals when cold.[5][6]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should be a white crystalline solid.[10] Its reported melting point is in the range of 73-77°C.[10] A sharp melting point within this range is a good indicator of purity.
Q4: Can I use a single solvent system or is a mixed solvent system better?
A4: A single solvent system is often preferred for its simplicity. However, if a suitable single solvent cannot be found, a mixed solvent system can be very effective.[1] In a mixed solvent system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The cloudiness indicates the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃Cl₃N₂ |
| Molecular Weight | 197.45 g/mol |
| Appearance | White crystalline solid[10] |
| Melting Point | 73-77°C[10] |
Table 2: Qualitative Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent. |
| Ethanol | High | 78 | Good solubility, especially when hot. Often used in a mixed system with water. |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low solubility when cold. |
| Toluene | Low | 111 | Good potential for recrystallization due to the aromatic nature of both solvent and solute.[8] |
| Hexane | Low | 69 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent. |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.[3][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.
Protocol 2: Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: Add 0.5 mL of a different solvent to each test tube. Agitate the mixtures and observe the solubility at room temperature.
-
Hot Solubility Test: For the solvents in which the compound was not fully soluble at room temperature, gently heat the test tubes in a water bath to the boiling point of the solvent. Observe if the compound dissolves completely.
-
Cooling Test: For the solvents in which the compound fully dissolved when hot, allow them to cool to room temperature and then place them in an ice bath. Observe the quantity and quality of the crystals that form.
-
Selection: Choose the solvent that provides high solubility at high temperatures and low solubility at low temperatures, resulting in a good yield of well-formed crystals.
Visualizations
Caption: A general workflow for the purification of a solid compound by recrystallization.
Caption: A decision tree to diagnose and solve common recrystallization problems.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. sincerechemical.com [sincerechemical.com]
Column chromatography methods for purifying aminopyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of aminopyridine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common column chromatography methods for purifying aminopyridine derivatives?
A1: The primary methods include:
-
Normal-Phase Chromatography (NPC): This is a widely used technique employing a polar stationary phase like silica gel.[1] Due to the basic nature of aminopyridines, they can interact strongly with the acidic silanol groups on silica, which may necessitate mobile phase modifiers.[1][2]
-
Reverse-Phase Chromatography (RPC): Suitable for more polar compounds, this method uses a non-polar stationary phase (e.g., C18) with a polar mobile phase, such as a water/acetonitrile or water/methanol mixture.[1] Additives like formic acid or ammonium formate are often used to improve peak shape.[1]
-
Hydrophilic Interaction Chromatography (HILIC): This is an alternative mode for separating hydrophilic basic compounds like aminopyridines.[3] For optimal retention in HILIC, the mobile phase pH should be at least two units lower than the analyte's pKa to ensure the analyte is ionized.[4]
-
Ion-Exchange Chromatography: Cation-exchange chromatography can be an effective method, particularly for removing excess 2-aminopyridine from reaction mixtures.[5]
Q2: My aminopyridine derivative is showing significant peak tailing on a silica gel column. What causes this and how can I fix it?
A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel.[2] This occurs due to strong ionic interactions between the basic amine group and the acidic silanol groups on the silica surface.[2] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[2][6] This neutralizes the acidic sites on the silica, leading to more symmetrical peaks.[2]
Q3: How do I choose between normal-phase and reverse-phase chromatography for my aminopyridine derivative?
A3: The choice depends on the polarity of your compound. Normal-phase is generally suitable for less polar to moderately polar compounds. Reverse-phase is typically better for polar compounds.[1] If your compound is highly hydrophilic, traditional reverse-phase chromatography might require ion-pairing reagents for retention, which are often not compatible with mass spectrometry (LC/MS).[7][8] In such cases, HILIC or a mixed-mode column could be a better alternative.[3][7]
Q4: Can I use methods other than column chromatography to purify my product?
A4: Yes, several other techniques can be effective, often in combination with chromatography:
-
Acid-Base Extraction: This leverages the basicity of the aminopyridine's amino group to separate it from neutral or acidic impurities.[1][2]
-
Recrystallization: This is a powerful technique for purifying solid compounds based on solubility differences between the product and impurities.[1]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and remove specific impurities, such as unreacted amines.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction between the basic aminopyridine and acidic silica gel.[2] | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.[1][2][6] |
| Compound Stuck at Origin | The eluent is not polar enough.[6] | Gradually increase the polarity of the mobile phase (gradient elution).[6] If using silica, ensure a basic modifier is present to reduce strong adsorption.[6] |
| Poor Separation / Co-elution | Inappropriate mobile phase system.[6] Column is overloaded.[6] Flow rate is too high.[6] | Optimize the mobile phase using Thin-Layer Chromatography (TLC) first.[6] Reduce the amount of crude material loaded or use a larger column.[6] Decrease the flow rate to improve equilibration and separation.[6] |
| Compound Elutes Too Quickly | The eluent is too polar.[6] | Start with a less polar mobile phase and gradually increase the polarity.[6] |
| Cracking of Silica Bed | Improper column packing.[6] Column ran dry.[6] | Ensure the silica gel is packed as a uniform slurry.[6] Always maintain the solvent level above the silica bed.[6] |
| Broad Peaks in HPLC | Analyte is a salt (e.g., dihydrochloride) and the counter-ion is exchanging on the column.[9] | Use a mobile phase that contains the same counter-ion as the analyte salt.[9] Add a high concentration of a volatile salt (e.g., ammonium acetate) to the mobile phase.[9] |
| Column Blockage | Precipitation of the sample in the mobile phase.[10] Particulate matter in the sample.[10] | Always dissolve the sample in the mobile phase if possible.[10] If solubility is an issue, use a "dry loading" technique.[11] Ensure the sample is filtered before loading.[10] |
Quantitative Data Summary
Table 1: Mobile Phase Modifiers for Aminopyridine Purification on Silica Gel
| Modifier | Typical Concentration (v/v) | Purpose |
| Triethylamine (TEA) | 0.1 - 1% | Reduces peak tailing by neutralizing acidic silanol sites.[1][2] |
| Ammonia (Ammonium Hydroxide) | Small percentage (e.g., 0.1-1%) | Similar to TEA, acts as a basic modifier to improve peak shape.[1][6] |
| Pyridine | 0.5 - 1% | An alternative basic modifier to prevent tailing.[2] |
Table 2: Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x₁) |
| N-Methyl-2-pyrrolidone (NMP) | 0.4571 |
| N,N-Dimethylformamide (DMF) | 0.4285 |
| Methanol | 0.3552 |
| Ethanol | 0.2558 |
| n-Propanol | 0.2011 |
| n-Butanol | 0.1663 |
| Acetonitrile | 0.0441 |
| n-Hexane | 0.0019 |
| Cyclohexane | 0.0013 |
| Data extracted from the Journal of Chemical & Engineering Data.[12] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol provides a general guideline for purifying an aminopyridine derivative.
-
Mobile Phase Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system (e.g., Hexane/Ethyl Acetate).
-
Aim for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Add 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.[2]
-
-
Column Packing:
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).[11]
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[11]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[11]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified aminopyridine derivative.[2]
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for separating a basic aminopyridine derivative from neutral or acidic impurities.[2]
-
Dissolution: Dissolve the crude product mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic aminopyridine, making it soluble in the aqueous layer.
-
Separation: Separate the aqueous layer (which now contains the protonated product) from the organic layer (which contains neutral and acidic impurities).[2]
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). This deprotonates the aminopyridine, causing it to become less water-soluble.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the neutral aminopyridine product.[2]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the purified product.
Visual Guides
Caption: Decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. support.waters.com [support.waters.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted 2-Aminopyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis of substituted 2-aminopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Q1: I am getting a low yield in my 2-aminopyridine synthesis. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in the synthesis of 2-aminopyridines. Several factors could be contributing to this issue. Below is a troubleshooting guide to help you identify and resolve the problem.
Troubleshooting Low Yields
| Probable Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction temperature. For instance, in syntheses involving dihydrothiazolopyridinium salts, warming to 50°C generally improves yields, but temperatures above this can lead to decomposition[1]. For acetylation of 2-aminopyridine, maintaining a controlled temperature (e.g., 45°C) is crucial to prevent side reactions and improve purity[2]. |
| Inefficient Reagent Activation | In syntheses starting from pyridine N-oxides, the choice of activating agent is critical. If you are observing low conversion, consider using a more effective activating agent like PyBroP or TMSOTf.[3][4][5] |
| Poor Nucleophilicity of the Amine | The reactivity of the amine is crucial. For less reactive amines, consider using harsher conditions (e.g., higher temperatures, microwave irradiation) or a catalytic system like Buchwald-Hartwig amination with a palladium catalyst for 2-halopyridines.[1] |
| Decomposition of Starting Materials | Some starting materials, like certain pyridinium salts, can be unstable in specific solvents or at elevated temperatures. For example, a dihydrothiazolopyridinium salt was found to decompose faster in warm water, leading to lower yields.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Some reactions may require extended reaction times. For example, a reaction of a dihydrothiazolopyridinium salt with an amine in DMSO was 80% complete in 24 hours but required over a week to reach completion.[1] |
Logical Flowchart for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields in 2-aminopyridine synthesis.
Issue 2: Formation of Side Products and Impurities
Q2: My final product is impure. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common issue that leads to impure final products. The nature of the side product depends on the synthetic route.
Common Side Reactions and Their Mitigation
| Side Reaction/Impurity | Synthetic Route | Cause | Mitigation Strategy |
| Di-acetylation | Acetylation of 2-aminopyridine | Harsh reaction conditions (excessive heat) or excess acetylating agent. | Maintain strict temperature control (e.g., below 60°C). An optimized procedure suggests 45°C for 2.5 hours.[2] Use a stoichiometric amount of the acetylating agent. |
| N-vinyl pyridine-2-thione Formation | From dihydrothiazolopyridinium salts | Base-induced elimination, particularly with non-nucleophilic bases like DBU. | Avoid the use of strong, non-nucleophilic bases. Use an excess of the nucleophilic amine which favors the desired substitution reaction.[1] |
| C4-amination | Nucleophilic substitution on N-alkyl pyridinium salts | Competing nucleophilic attack at the C4 position of the pyridine ring.[1] | Use a synthetic strategy that activates the C2 position more selectively, such as starting from a 2-halopyridine or using a pyridine N-oxide.[1][3] |
| Oxidized Impurities | General | Oxidation of the starting 2-aminopyridine or the final product, often leading to discoloration.[2] | Use high-purity starting materials. Store starting materials and products under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heat and prolonged reaction times.[2] |
| Unreacted Starting Material | General | Incomplete reaction. | Monitor the reaction by TLC to ensure full consumption of the starting material.[2] Consider extending the reaction time or optimizing the temperature. |
Experimental Workflow for Minimizing Impurities
Caption: General experimental workflow to minimize the formation of impurities.
Key Experimental Protocols
Protocol 1: Synthesis of Substituted 2-Aminopyridines from a Dihydrothiazolopyridinium Salt
This method provides a mild, catalyst-free synthesis of 2-aminopyridines.[1]
Step-by-Step Procedure:
-
To a solution of the dihydrothiazolopyridinium salt (1.0 eq) in DMSO, add the desired primary or secondary amine (4.0 eq) in one portion at room temperature.
-
Warm the reaction mixture to 50°C and stir for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and 0.5 M aqueous NaOH.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Yield Data for Protocol 1 (Selected Examples) [1]
| Amine | Product | Yield (%) |
| Morpholine | 2-Morpholinopyridine | 75 |
| Piperidine | 2-(Piperidin-1-yl)pyridine | 85 |
| Benzylamine | N-Benzylpyridin-2-amine | 82 |
Protocol 2: Synthesis of 2-Acetamidopyridine
This protocol describes the acetylation of 2-aminopyridine with careful temperature control to avoid side reactions.[2]
Step-by-Step Procedure:
-
Place 2-aminopyridine in a flask equipped with a stirrer.
-
Slowly add acetic anhydride while stirring. The reaction is exothermic.
-
Maintain the reaction temperature at 45°C using a water bath and stir for 2.5 hours.
-
Monitor the reaction by TLC until the 2-aminopyridine spot disappears.
-
After completion, cool the mixture to room temperature and pour it slowly into ice water with stirring to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Dry the crude product, preferably under vacuum.
-
Recrystallize the crude product from a suitable solvent like acetonitrile or an ethanol/water mixture for further purification.
Protocol 3: Synthesis of Substituted 2-Aminopyridines from Pyridine N-Oxides
This method utilizes an in-situ deprotection of an N-formylaminopyridine intermediate.[3]
Step-by-Step Procedure:
-
Mix the pyridine N-oxide (1.0 eq), benzyl isocyanide (1.0 eq), and TMSOTf (1.0 eq) in a 3:1 mixture of MeCN/DMF in a microwave reaction tube.
-
Heat the reaction in a microwave reactor.
-
After the reaction is complete, add a solution of hydrazine in ethanol.
-
Heat the mixture again.
-
After cooling, concentrate the reaction mixture and purify by flash chromatography to obtain the desired 2-aminopyridine.
Yield Data for Protocol 3 (Selected Examples) [3]
| Pyridine N-oxide | Product | Yield (%) |
| Pyridine N-oxide | N-(4-Chlorophenyl)pyridin-2-amine | 71 |
| 3-Methylpyridine N-oxide | N-(4-Chlorophenyl)-3-methylpyridin-2-amine | 78 |
| 4-Cyanopyridine N-oxide | 4-Cyano-N-(p-tolyl)pyridin-2-amine | 84 |
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4,5-Trichloropyridin-2-amine
This guide provides troubleshooting advice and optimized protocols to help researchers and drug development professionals improve the yield and purity of 3,4,5-Trichloropyridin-2-amine synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary causes of low yield in the synthesis of this compound?
Low yields can often be attributed to several factors throughout the synthetic process. The most common issues include:
-
Incomplete Chlorination: The reaction may not proceed to completion, leaving starting materials or partially chlorinated intermediates in the reaction mixture.
-
Side Reactions: Over-chlorination can lead to the formation of tetrachloropyridine, while competing reaction pathways may produce undesired isomers.[1] The electron-withdrawing nature of the pyridine ring makes electrophilic substitution difficult and can require harsh conditions, which may promote side reactions.[2]
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be carefully controlled.[3] For instance, in related pyridine syntheses, inefficient conditions are a known cause of low yields.[1]
-
Poor Quality of Starting Materials: Impurities in the starting 2-aminopyridine derivative, solvents, or reagents can inhibit the reaction or lead to the formation of byproducts.[3][4]
-
Product Loss During Workup: The purification process, whether by recrystallization or chromatography, can lead to significant product loss if not optimized.[4]
Q2: How can I minimize the formation of byproducts during the chlorination step?
Minimizing byproducts is crucial for maximizing yield and simplifying purification. Key strategies include:
-
Control of Stoichiometry: Carefully controlling the molar ratio of the chlorinating agent to the substrate can prevent over-chlorination.
-
Temperature Management: Running the reaction at an optimal temperature can enhance selectivity for the desired product. Some reactions may benefit from lower temperatures to reduce the rate of side reactions.[1]
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a significant role. Milder agents may provide better selectivity.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Chlorinated solvents are common, but alternatives like ionic liquids have been proposed for some chlorination reactions.[5]
Q3: Which chlorinating agent is most effective for this synthesis?
The selection of a chlorinating agent depends on the specific substrate and desired outcome. Common chlorinating agents for pyridine derivatives include:
-
Chlorine Gas (Cl₂): Highly reactive and can lead to over-chlorination if not used carefully. Often used in industrial-scale synthesis.
-
Sulfuryl Chloride (SO₂Cl₂): A versatile and effective chlorinating agent for many heterocyclic compounds.
-
N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent, often used in laboratory-scale synthesis to avoid harsh conditions.
The optimal choice will depend on a balance of reactivity, selectivity, cost, and safety considerations.
Q4: What are the recommended reaction conditions for improving yield?
Optimizing reaction conditions is key to achieving high yields. Consider the following:
-
Temperature: For many chlorination reactions of pyridines, a temperature range of 60-100°C is often employed.[6] However, the optimal temperature should be determined experimentally.
-
Pressure: In some cases, particularly when using gaseous reagents like chlorine, the reaction may be performed in a sealed vessel to maintain pressure and increase reaction rate.[3]
-
Catalyst: While not always necessary, a catalyst can sometimes improve reaction efficiency. For instance, some multicomponent pyridine syntheses see significant yield improvements with catalysts like p-toluenesulfonic acid (PTSA).[1]
-
pH Control: In certain related syntheses, maintaining a specific pH range (e.g., highly alkaline) is critical to prevent the formation of under-chlorinated byproducts and maximize the yield of the desired product.[7]
Data on Polychlorinated 2-Aminopyridine Synthesis
The following table summarizes data from a study on the synthesis of various polychlorinated 2-aminopyridines, providing a reference for expected yields under different conditions.[8]
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-chloropyridine | 2-Amino-4,5-dichloropyridine | NCS, Acetic Acid | 100 | 24 | 75 |
| 2-Amino-4-chloropyridine | 2-Amino-3,4-dichloropyridine | SO₂Cl₂, Acetonitrile | Reflux | 2 | 80 |
| 2-Amino-4,5-dichloropyridine | 2-Amino-3,4,5-trichloropyridine | SO₂Cl₂, Acetonitrile | Reflux | 24 | 70 |
Detailed Experimental Protocol
This protocol is adapted from a reported high-yield synthesis of 2-amino-3,4,5-trichloropyridine from 2-amino-4,5-dichloropyridine.[8]
Materials and Equipment:
-
2-Amino-4,5-dichloropyridine
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,5-dichloropyridine in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath and slowly add sulfuryl chloride dropwise with constant stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water to quench the excess sulfuryl chloride.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
A troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 6. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 7. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 8. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Regioselectivity in Reactions of Polychlorinated Pyridines
Welcome to the technical support center for the regioselective functionalization of polychlorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges in controlling selectivity in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in nucleophilic aromatic substitution (SNAr) on polychlorinated pyridines?
A1: The regioselectivity of SNAr on the pyridine ring is primarily dictated by electronics. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions. Nucleophilic attack at these positions generates a negatively charged Meisenheimer intermediate, which is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[1] Consequently, SNAr reactions preferentially occur at the C2 and C4 (and C6) positions over the C3 and C5 positions. In polychlorinated pyridines, substitution generally occurs at the C4 position first, followed by the C2 and C6 positions.
Q2: How can I achieve regioselective functionalization at a specific position in a dichloropyridine using palladium-catalyzed cross-coupling reactions?
A2: Regioselectivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is a nuanced interplay of electronic effects, steric hindrance, and, most importantly, the choice of ligand on the palladium catalyst. While the C4 position is often intrinsically more reactive, this can be overridden by judicious selection of reaction conditions. For instance, in 2,4-dichloropyridine, very bulky N-heterocyclic carbene (NHC) ligands can direct Suzuki-Miyaura coupling to the C4 position with high selectivity, whereas ligands like Xantphos can favor C2-amination in Buchwald-Hartwig reactions.[2] Ligand screening is often essential to achieve the desired regioselectivity.[2]
Q3: What is the best strategy for functionalizing a position ortho to a chlorine atom that is not adjacent to the pyridine nitrogen (e.g., C4 of 3-chloropyridine)?
A3: Directed ortho-metalation (DoM) is the premier strategy for this transformation. This involves deprotonation of the most acidic proton on the pyridine ring using a strong, non-nucleophilic base, followed by quenching with an electrophile. For 3-chloropyridine, the C4 position is the most acidic due to the inductive effect of the adjacent chlorine. Using a base like lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) allows for regioselective lithiation at the C4 position.[3] It is crucial to maintain low temperatures during the lithiation and the subsequent electrophilic quench to prevent side reactions or decomposition.[3]
Q4: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination of a chloropyridine. What causes this and how can I minimize it?
A4: Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[4] It often occurs when the desired reductive elimination step is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace amounts of water. To suppress this side reaction, ensure strictly anhydrous and anaerobic conditions, use a slight excess of the amine (1.2-1.5 equivalents), and consider a ligand that promotes rapid reductive elimination.[4] The purity of the base (e.g., NaOtBu) is also critical, as impurities can exacerbate the problem.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction
Symptoms: Your starting chloropyridine is largely unreacted after the specified reaction time.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor conversion in Pd-catalyzed cross-coupling.
Issue 2: Low Regioselectivity in the Functionalization of a Dichloropyridine
Symptoms: You are obtaining a mixture of regioisomers instead of the desired single product.
Decision Tree for Improving Regioselectivity
Caption: Decision tree for improving regioselectivity in dichloropyridine reactions.
Issue 3: Low Yield or Decomposition during ortho-Lithiation
Symptoms: The desired product is obtained in low yield, or a complex mixture of byproducts is observed.
Troubleshooting Workflow for ortho-Lithiation
Caption: Troubleshooting workflow for low-yielding ortho-lithiation reactions.
Data Presentation: Regioselectivity in Palladium-Catalyzed Couplings
The following tables summarize quantitative data on the regioselective outcomes of common cross-coupling reactions on dichloropyridines.
Table 1: Ligand Effects on Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | C4:C2 Ratio | Reference |
| IPr | Pd(PEPPSI)(IPr) | Toluene | K₃PO₄ | 100 | ~10:1 | [5] |
| SIPr | Pd/SIPr | Toluene | K₃PO₄ | RT | ~10:1 | [5] |
| None | PdCl₂, NBu₄Br | Toluene | Na₂CO₃ | 75 | >99:1 | [5] |
| QPhos | Pd₂(dba)₃/QPhos | Dioxane | K₃PO₄ | 100 | 3.5:1 | [5] |
| dppf | PdCl₂(dppf) | Dioxane | K₃PO₄ | 100 | 1: >99 | [5] |
Table 2: Regioselectivity in Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Amine | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Position Selectivity | Reference |
| Aniline | Xantphos | Pd(OAc)₂ | Dioxane | Cs₂CO₃ | 100 | C2 (Highly Selective) | [2] |
| Morpholine | BrettPhos | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | C4 (Major Product) | [4] |
| N-Acetyl-masked aminoarenes | Xantphos | Pd(OAc)₂ | Dioxane | Cs₂CO₃ | 100 | C2 (Highly Selective) | [2] |
Table 3: Regioselectivity in Sonogashira Coupling of Dihalo-N-heterocycles
| Substrate | Alkyne | Catalyst System | Solvent | Base | Position Selectivity | Reference |
| 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Toluene | Et₃N | C6 (Highly Selective) | [6][7][8] |
| 3,5-Dibromo-2,6-dichloropyridine | Various | Pd-catalyzed | Various | Various | C3/C5 then C2/C6 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective ortho-Lithiation of 3-Chloropyridine
This protocol describes the regioselective lithiation at the C4 position of 3-chloropyridine and subsequent quenching with an electrophile.[3]
Materials:
-
3-Chloropyridine
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), titrated solution in hexanes
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloropyridine (1.0 equivalent) in anhydrous THF dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Protocol 2: General Procedure for a C4-Selective Suzuki-Miyaura Coupling on 2,4-Dichloropyridine
This protocol is adapted from ligand-free "Jeffery" conditions, which have been shown to provide excellent C4 selectivity.[5]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) chloride (PdCl₂) (2-5 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (1.0 equivalent)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene and water (e.g., 4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,4-dichloropyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), PdCl₂ (0.02-0.05 equivalents), NBu₄Br (1.0 equivalent), and Na₂CO₃ (2.0 equivalents).
-
Solvent Addition and Degassing: Add the toluene/water solvent mixture. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 75-80 °C under an argon atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS, typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general framework for the Sonogashira coupling of a chloropyridine with a terminal alkyne.[6]
Materials:
-
Chloropyridine (1.0 equivalent)
-
Terminal alkyne (1.1-1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Anhydrous solvent (e.g., toluene, THF)
-
Anhydrous amine base (e.g., triethylamine (Et₃N), diisopropylamine)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chloropyridine (1.0 equivalent), Pd(PPh₃)₂Cl₂ (catalyst), and CuI (co-catalyst).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base (typically used in excess, sometimes as the solvent). Add the terminal alkyne (1.1-1.2 equivalents) via syringe.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to reflux) until completion, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite® to remove the catalyst and copper salts.
-
Extraction and Purification: Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling of Aminopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent catalyst deactivation during the cross-coupling of aminopyridines.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a question-and-answer format.
Issue 1: Low or No Conversion
Q: My cross-coupling reaction with an aminopyridine substrate is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in the cross-coupling of aminopyridines is a common problem, often stemming from catalyst poisoning by the pyridine nitrogen. The Lewis basic nitrogen atom of the aminopyridine can coordinate to the palladium catalyst, forming a stable, inactive complex and halting the catalytic cycle.[1][2][3] This is frequently referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[2]
Here is a systematic approach to troubleshooting this issue:
-
Catalyst System Optimization:
-
Ligand Choice: The selection of the ligand is critical.[4] For electron-rich substrates like aminopyridines, bulky, electron-rich phosphine ligands are often beneficial.[5] These ligands can help prevent the coordination of the pyridine nitrogen to the palladium center.[1] Consider screening ligands such as XPhos, SPhos, or RuPhos.[2][6]
-
Palladium Source: Using a pre-catalyst can ensure the efficient generation of the active Pd(0) species.[2][7] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its complete reduction to Pd(0).[8]
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) by properly degassing solvents and backfilling the reaction vessel.[1][8]
-
Temperature Control: While heating is often necessary (typically 80-110 °C), excessive temperatures (>120 °C) can lead to thermal decomposition of the catalyst, observed as the formation of palladium black.[1] If you observe this, try lowering the reaction temperature and increasing the reaction time.[1]
-
-
Reagent Purity and Solubility:
-
Solvent Purity: Ensure solvents are anhydrous and free of hydrides, which can cause dehalogenation of the starting material.[5][8]
-
Reagent Solubility: If reagents are not fully dissolved, the reaction will be slow or incomplete. Toluene and 1,4-dioxane are common and effective solvents.[1] If solubility is an issue, a more polar solvent like DMF can be tested, but be aware it can sometimes coordinate to the palladium.[1]
-
Issue 2: Rapid Catalyst Decomposition (Palladium Black Formation)
Q: My reaction mixture turns black shortly after starting, and the reaction stalls. What is causing this and how can I prevent it?
A: The formation of a fine black precipitate is indicative of palladium black, which is metallic palladium that has precipitated out of the catalytic cycle.[1] This signifies catalyst decomposition and can be caused by several factors:
-
Thermal Stress: As mentioned, high temperatures can cause the catalyst to decompose.[1]
-
Slow Catalysis: If the catalytic cycle is sluggish due to inhibition by the pyridine substrate, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration and decomposition.[2]
-
Ligand Degradation: The phosphine ligands themselves can degrade under certain conditions, leading to the precipitation of palladium.[9]
Preventative Measures:
-
Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand can sometimes stabilize the catalyst and prevent decomposition.
-
Use a Pre-catalyst: Well-defined pre-catalysts can generate the active species more cleanly and efficiently, reducing the chances of decomposition during the initial stages of the reaction.[7]
-
Lower Reaction Temperature: If decomposition is observed, reducing the reaction temperature and extending the reaction time is a primary troubleshooting step.[1][2]
Issue 3: Side Reactions Dominating
Q: I am observing significant amounts of side products, such as homocoupling or dehalogenation. How can I minimize these?
A: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification.[5]
-
Homocoupling of Boronic Acid (in Suzuki-Miyaura Coupling): This is often caused by the presence of oxygen.[5]
-
Protodeboronation (in Suzuki-Miyaura Coupling): This involves the replacement of the boronic acid group with a hydrogen atom and is more common with heteroaryl boronic acids in the presence of aqueous bases.[3][5]
-
Dehalogenation: The halide on the aminopyridine can be replaced by a hydrogen atom.[3][5][8]
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with aminopyridines so challenging?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst.[2][3] This coordination can lead to the formation of a stable, inactive complex, effectively poisoning the catalyst and stopping the reaction.[1][2] This is a well-known issue, often termed the "2-pyridyl problem".[2][3]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing key steps in the catalytic cycle like oxidative addition or reductive elimination.[2]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[2]
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose into palladium black under the reaction conditions.[2]
Q3: How does the choice of base and solvent affect catalyst stability and reaction outcome?
A3: The base and solvent are crucial reaction parameters.
-
Base: The base plays a key role in the catalytic cycle.[4] For less reactive substrates like chloro-aminopyridines, a stronger base may be needed, but this can also promote side reactions.[3] The choice of base can influence the rate of reductive elimination versus dehalogenation.[2]
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[3] Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used.[1][3] For Suzuki reactions, a small amount of water is often used as a co-solvent to dissolve inorganic bases.[3] However, aqueous conditions can promote protodeboronation.[3][5]
Q4: Are there any general recommendations for starting conditions for the cross-coupling of a novel aminopyridine?
A4: A good starting point would be to use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos. Toluene or 1,4-dioxane are generally good solvent choices. For the base, K₃PO₄ or Cs₂CO₃ are often effective. It is highly recommended to perform a systematic screening of different ligands, bases, and solvents to find the optimal conditions for your specific substrate.[7]
Data Presentation
Table 1: Recommended Catalyst Systems for Aminopyridine Cross-Coupling
| Coupling Type | Palladium Source | Recommended Ligands | Typical Loading (mol%) | Reference |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos | 2-4 | [8] |
| Buchwald-Hartwig | Pd pre-catalyst | XPhos, RuPhos, Xantphos | 1-2 | [1] |
| C,N-Cross Coupling | RuPhos-precatalyst | RuPhos | N/A | [6] |
| C,N-Cross Coupling | BrettPhos-precatalyst | BrettPhos | N/A | [6] |
Table 2: Common Solvents and Bases for Aminopyridine Cross-Coupling
| Solvent | Common Bases | Notes | Reference |
| 1,4-Dioxane | K₃PO₄, Cs₂CO₃ | Often used with a small amount of water for Suzuki couplings. | [3][8] |
| Toluene | NaOtBu, K₂CO₃ | Good general-purpose aprotic solvent. | [1] |
| Tetrahydrofuran (THF) | LiHMDS | Anhydrous conditions are crucial. | [3][6] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling of an Aminopyridine
This is a generalized procedure and requires optimization for specific substrates.[5]
-
Reaction Setup: To an oven-dried reaction vessel, add the aminopyridine halide (1.0 equiv.), the boronic acid or ester (1.5 - 2.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, with or without a small amount of water) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5][8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[5][8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8] Purify the crude product as needed (e.g., by column chromatography).[5]
General Protocol for a Buchwald-Hartwig Amination of an Aminopyridine
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the aminopyridine halide (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, concentrate, and purify the crude product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from amine purifications
Welcome to our technical support center dedicated to addressing the challenges of removing unreacted starting materials from amine purifications. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to assist with your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted starting materials from amine reaction mixtures?
A1: The most common methods include:
-
Liquid-Liquid Extraction (Acid-Base Extraction): This technique exploits the basicity of amines to separate them from neutral or acidic starting materials.[1]
-
Flash Column Chromatography: This is a versatile technique for separating compounds based on their polarity. For amines, normal-phase (using silica gel with amine additives) or reversed-phase chromatography can be effective.[2][3][4]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and remove excess starting materials or byproducts, which can then be easily filtered off.[5][6]
-
Crystallization/Recrystallization: This method is excellent for obtaining highly pure solid amine products by leveraging differences in solubility between the product and impurities.[7][8]
-
Distillation: This technique is suitable for purifying volatile amines or removing volatile starting materials.[9]
Q2: How do I choose the best purification method for my amine?
A2: The choice of purification method depends on several factors:
-
Nature of the amine and impurities: Consider the differences in pKa, polarity, volatility, and solubility between your desired amine and the unreacted starting materials.
-
Scale of the reaction: Some methods, like scavenger resins, are particularly well-suited for high-throughput and parallel synthesis, while distillation is more practical for larger scales.
-
Required purity: Recrystallization can often provide the highest purity for solid compounds.
-
Thermal stability of the compound: Avoid high temperatures during distillation if your amine is thermally sensitive.
Q3: I'm having trouble with emulsions during liquid-liquid extraction. What can I do?
A3: Emulsion formation is a common issue. Here are some troubleshooting steps:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; gravity may be sufficient to break the emulsion.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help force the separation of the organic and aqueous phases.
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes help break an emulsion.
-
Filtration: Passing the emulsion through a plug of glass wool or Celite® can help to break it up.
-
Centrifugation: If available, centrifuging the emulsion is often a very effective method for separating the layers.
Troubleshooting Guides
Liquid-Liquid Extraction (Acid-Base Extraction)
Issue: Low recovery of the amine after extraction and basification.
-
Possible Cause 1: Incomplete extraction into the aqueous acidic layer.
-
Solution: Ensure the aqueous acid solution is of sufficient concentration and volume to fully protonate the amine. Perform multiple extractions with fresh aqueous acid to ensure complete transfer.
-
-
Possible Cause 2: Incomplete basification to regenerate the free amine.
-
Solution: Check the pH of the aqueous layer after adding the base to ensure it is sufficiently basic (typically pH > 10) to deprotonate the ammonium salt.
-
-
Possible Cause 3: The amine has some solubility in the aqueous layer even in its free base form.
-
Solution: After basification, perform multiple extractions with an organic solvent to recover the amine from the aqueous layer.
-
Flash Column Chromatography
Issue: Poor separation of the amine from starting materials.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC). For basic amines on silica gel, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and resolution by neutralizing acidic silanol groups.[2]
-
-
Possible Cause 2: Strong interaction of the amine with the silica gel.
-
Solution: Consider using an alternative stationary phase, such as alumina or amine-functionalized silica, which are less acidic. Reversed-phase chromatography can also be an effective alternative.[2]
-
-
Possible Cause 3: Column overloading.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Use of Scavenger Resins
Issue: Incomplete removal of the unreacted starting material.
-
Possible Cause 1: Insufficient amount of scavenger resin.
-
Solution: Increase the equivalents of the scavenger resin relative to the excess starting material. A 2-3 fold excess is often recommended.
-
-
Possible Cause 2: Inappropriate scavenger resin.
-
Solution: Ensure the chosen scavenger resin has the correct functional group to react with the target impurity. For example, an isocyanate-functionalized resin is effective for scavenging primary and secondary amines.
-
-
Possible Cause 3: Insufficient reaction time or mixing.
-
Solution: Increase the reaction time and ensure adequate agitation to allow for complete reaction between the resin and the impurity.
-
Data Presentation
The following tables provide a summary of typical yields and purities that can be expected for various amine purification techniques. Please note that these values are illustrative and can vary significantly based on the specific compounds and experimental conditions.
| Purification Method | Amine Example | Starting Material Removed | Typical Yield (%) | Typical Purity (%) | Reference |
| Liquid-Liquid Extraction | Aniline | Neutral Organic Impurities | 85-95 | >98 | [1] |
| Flash Chromatography | N-benzyl-2-phenylethanamine | Benzyl bromide, 2-phenylethanamine | 70-90 | >99 | |
| Scavenger Resin | Secondary Amine | Primary Amine | >90 | >95 | [5] |
| Recrystallization | 4-Aminophenol | Various reaction impurities | 80-95 | >99 | |
| Distillation | N,N-Dimethylaniline | N-Methylaniline | ~75 | >99 |
| Scavenger Resin Selection Guide | ||
| Target Impurity | Recommended Resin Functionality | Reaction Principle |
| Primary and Secondary Amines | Isocyanate, Aldehyde | Covalent bond formation |
| Carboxylic Acids | Amine, Carbonate | Acid-base reaction |
| Aldehydes and Ketones | Amine | Imine formation |
| Electrophiles (e.g., acyl chlorides) | Amine | Nucleophilic attack |
Experimental Protocols
Protocol 1: Acid-Base Extraction for the Purification of Aniline
This protocol describes the separation of aniline from a neutral organic impurity.
-
Dissolution: Dissolve the crude reaction mixture (containing aniline and a neutral impurity) in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[1]
-
Separation: Allow the layers to separate. The aniline will be protonated to form aniline hydrochloride, which is soluble in the aqueous layer (bottom layer if using dichloromethane, top if using diethyl ether). Drain the aqueous layer into a separate flask.
-
Repeat Wash: Repeat the acidic wash of the organic layer one or two more times with fresh 1 M HCl to ensure complete extraction of the aniline. Combine all aqueous extracts.
-
Regeneration of Amine: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12), which will cause the aniline to precipitate or form an oily layer.
-
Back Extraction: Extract the free aniline from the basified aqueous solution with fresh organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aniline.
Protocol 2: Flash Chromatography for the Purification of a Secondary Amine
This protocol outlines a general procedure for purifying a secondary amine using flash chromatography on silica gel.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many amines is a mixture of hexanes and ethyl acetate. Add ~0.5% triethylamine to the solvent mixture to improve the peak shape. Aim for an Rf value of ~0.2-0.3 for the desired amine.
-
Column Packing: Prepare a flash column with silica gel, wet-packing with the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the less polar solvent system determined from your TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Use of a Scavenger Resin to Remove an Unreacted Primary Amine
This protocol describes the use of an isocyanate-functionalized resin to remove an excess primary amine from a reaction mixture containing a secondary or tertiary amine product.
-
Resin Selection: Choose an appropriate scavenger resin. For primary amines, a resin with isocyanate functionality is effective.
-
Reaction Setup: After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess primary amine).
-
Scavenging: Stir the mixture at room temperature for a few hours to overnight. The progress of the scavenging can be monitored by TLC or LC-MS.
-
Filtration: Once the starting amine is consumed, filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent.
-
Work-up: The filtrate now contains the desired product, free of the excess primary amine. Proceed with the standard work-up and purification of the product if other impurities are present.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Validation & Comparative
NMR Characterization of 3,4,5-Trichloropyridin-2-amine: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,4,5-Trichloropyridin-2-amine and structurally related chlorinated 2-aminopyridines. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the structural elucidation of this class of compounds. This document summarizes key NMR data, outlines detailed experimental protocols, and presents a logical workflow for spectroscopic analysis.
While complete, publicly available ¹H and ¹³C NMR data for this compound is limited, this guide presents a robust comparison with two well-characterized, commercially available analogues: 2-Amino-5-chloropyridine and 2-Amino-3,5-dichloropyridine. The data herein serves as a predictive tool for the characterization of the title compound, with expected chemical shifts influenced by the number and position of chloro substituents.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-Amino-5-chloropyridine and 2-Amino-3,5-dichloropyridine. These values provide a baseline for predicting the spectrum of this compound, where additional deshielding from the chlorine at position 4 is anticipated.
Table 1: ¹H NMR Spectral Data of Chlorinated 2-Aminopyridines
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | NH₂ (ppm) | Solvent |
| 2-Amino-5-chloropyridine | 6.53 (d, J=8.7 Hz) | 7.43 (dd, J=8.7, 2.4 Hz) | - | 7.98 (d, J=2.4 Hz) | 4.60 (br s) | CDCl₃ |
| 2-Amino-3,5-dichloropyridine[1] | - | 7.50 (d, J=2.2 Hz)[1] | - | 7.94 (d, J=2.2 Hz)[1] | 4.90 (br s)[1] | CDCl₃[1] |
| This compound | - | - | - | ~8.0-8.2 (s) | ~5.0-5.5 (br s) | CDCl₃ |
Predicted values for this compound are in bold and are estimations based on substituent effects observed in the analogues.
Table 2: ¹³C NMR Spectral Data of Chlorinated 2-Aminopyridines
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| 2-Amino-5-chloropyridine | 158.1 | 109.8 | 138.3 | 123.5 | 147.2 | CDCl₃ |
| 2-Amino-3,5-dichloropyridine | 154.5 | 108.2 | 138.0 | 122.1 | 145.3 | CDCl₃ |
| This compound | ~152-155 | ~115-118 | ~135-138 | ~125-128 | ~143-146 | CDCl₃ |
Predicted values for this compound are in bold and are estimations based on substituent effects observed in the analogues.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of chlorinated aminopyridines.
1. Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectra can be recorded on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
For ¹³C NMR:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 160 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Peak pick and assign the signals in both ¹H and ¹³C NMR spectra.
Logical Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the NMR-based structural characterization of a substituted aminopyridine.
This guide provides a foundational understanding of the NMR characteristics of this compound through a comparative analysis with its analogues. The provided data and protocols are intended to aid in the efficient and accurate structural determination of this and related compounds.
References
A Comparative Guide to the GC-MS Analysis of 3,4,5-Trichloropyridin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3,4,5-Trichloropyridin-2-amine in the synthesis of pyrimido[4,5-b]pyridin-4-amine derivatives. It offers insights into alternative synthetic routes and presents detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify and differentiate the resulting compounds.
Synthesis of Pyrimido[4,5-b]pyridin-4-amine Derivatives: A Comparative Overview
The synthesis of pyrimido[4,5-b]pyridin-4-amine derivatives from this compound is a key process in the development of various pharmacologically active compounds. This section compares the direct synthesis from this compound with alternative, more contemporary methods.
One common approach involves the cyclocondensation of an appropriately substituted aminopyridine with a suitable reagent to form the pyrimidine ring. In the case of this compound, a plausible reaction pathway involves its condensation with a formamide equivalent or a related one-carbon synthon. This reaction is expected to yield the desired 6,7,8-trichloropyrimido[4,5-b]pyridin-4-amine, along with potential byproducts arising from incomplete reaction or side reactions.
However, modern synthetic strategies often employ multicomponent reactions (MCRs) which offer advantages in terms of efficiency, atom economy, and procedural simplicity.[1][2][3] These methods typically involve the one-pot reaction of an aminopyrimidine derivative with an aldehyde and a 1,3-dicarbonyl compound.[4] For instance, the synthesis of pyrimido[4,5-b]quinolines has been effectively achieved through the condensation of 2-aminoquinoline-3-carbonitrile, N,N-dimethylformamide dimethyl acetal, and primary amines under microwave irradiation, a catalyst-free approach that leads to high yields.
Another alternative involves the Vilsmeier-Haack formylation of aminopyrimidinones, followed by cyclization to yield the desired pyrimido[4,5-b]quinolone core.[5] While these alternatives do not start from this compound, they represent competing and often more efficient routes to the core pyrimido[4,5-b]pyridine scaffold.
Comparison of Synthetic Routes
| Feature | Direct Synthesis from this compound | Multicomponent Reactions (MCRs) | Vilsmeier-Haack Based Synthesis |
| Starting Materials | This compound, Formamide equivalent | Aminopyrimidine, Aldehyde, 1,3-Dicarbonyl compound | Aminopyrimidinone, Vilsmeier reagent |
| Reaction Conditions | Typically requires heating | Often milder conditions, can be microwave-assisted[6] | Stepwise, involves formation of Vilsmeier reagent |
| Potential Byproducts | Incomplete cyclization products, hydrolyzed intermediates | Varied, depending on reactants and conditions | Side products from Vilsmeier reagent |
| Efficiency | Potentially lower yields and more purification steps | Generally high yields and atom economy[6] | Good yields, but can be multi-step |
| Versatility | Limited by the availability of substituted pyridinamines | Highly versatile for creating diverse derivatives[3] | Good for specific quinolone derivatives |
GC-MS Analysis of Reaction Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the components in a reaction mixture. For the analysis of chlorinated heterocyclic compounds like the products from this compound reactions, GC-MS provides crucial information on the molecular weight and fragmentation patterns, aiding in structure elucidation.
Expected Reaction Products and Byproducts
The primary expected product from the reaction of this compound with a formamide equivalent is 6,7,8-trichloropyrimido[4,5-b]pyridin-4-amine . However, several byproducts could potentially be formed and detected by GC-MS:
-
Unreacted this compound: The starting material may be present if the reaction does not go to completion.
-
Partially reacted intermediates: Such as N-(3,4,5-trichloropyridin-2-yl)formamide, which has not undergone cyclization.
-
Hydrolysis products: Depending on the reaction conditions and work-up, hydrolysis of the chloro substituents or the amine group could occur.
Predicted GC-MS Data for Key Compounds
| Compound | Predicted Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) |
| This compound | 197.42 | 197 (M+), 162 (M+-Cl), 127 (M+-2Cl) |
| 6,7,8-Trichloropyrimido[4,5-b]pyridin-4-amine | 247.45 | 247 (M+), 212 (M+-Cl), 177 (M+-2Cl), 142 (M+-3Cl) |
| N-(3,4,5-trichloropyridin-2-yl)formamide | 225.43 | 225 (M+), 197 (M+-CO), 162 (M+-CO-Cl) |
Note: The fragmentation patterns of chlorinated compounds are characterized by isotopic clusters due to the presence of 35Cl and 37Cl isotopes.
Experimental Protocols
Synthesis of 6,7,8-Trichloropyrimido[4,5-b]pyridin-4-amine (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol) and an excess of formamide (10 mmol).
-
Heating: Heat the reaction mixture at 150-160 °C for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 6,7,8-trichloropyrimido[4,5-b]pyridin-4-amine.
GC-MS Analysis Protocol
This protocol is based on general methods for the analysis of chlorinated and nitrogen-containing heterocyclic compounds.[7]
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or the purified product in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 10 µg/mL.[8]
-
If the sample contains non-volatile components, a derivatization step using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility.[9]
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Full scan mode.
-
Visualizations
Caption: Proposed reaction pathway for the synthesis of 6,7,8-Trichloropyrimido[4,5-b]pyridin-4-amine.
Caption: General workflow for the GC-MS analysis of reaction products.
Caption: Comparison of synthetic strategies for the pyrimido[4,5-b]pyridin-4-amine core.
References
- 1. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green synthesis of pyrimido[4,5- b]quinolines and pyrido[2,3- d]pyrimidines via a mechanochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Guide to HPLC and LC-MS Methods for Purity Testing of 3,4,5-Trichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring both safety and efficacy. For halogenated pyridines such as 3,4,5-Trichloropyridin-2-amine, a versatile building block in medicinal chemistry, robust analytical methods are paramount for quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity testing of this compound.
While specific, validated methods for this compound are not extensively published, this guide extrapolates from established protocols for structurally similar chlorinated and aminated pyridine derivatives to provide representative methodologies. These serve as a strong starting point for method development and validation in your laboratory.
At a Glance: HPLC vs. LC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Function | Separation and quantification of components in a mixture. | Separation, quantification, and structural elucidation of components. |
| Detection | Typically UV-Vis, providing quantitative data based on light absorbance. | Mass-to-charge ratio, providing molecular weight and fragmentation data. |
| Sensitivity | Good, suitable for detecting impurities at levels around 0.05-0.1%. | Excellent, capable of detecting trace-level impurities, often below 0.01%.[1] |
| Specificity | Relies on chromatographic separation for specificity. Co-eluting impurities can be a challenge. | Highly specific due to mass detection. Can distinguish between compounds with the same retention time but different masses. |
| Impurity Identification | Limited to comparison with known reference standards. | Enables the identification of unknown impurities through mass fragmentation patterns.[2] |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data interpretation. |
| Ideal Use Case | Routine quality control, purity assays, and quantification of known impurities. | Impurity profiling, identification of unknown degradation products, and genotoxic impurity analysis. |
Experimental Protocols
Below are detailed, representative methodologies for HPLC and LC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the routine purity assessment of this compound, focusing on quantification of the main component and known impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is tailored for comprehensive impurity profiling, offering higher sensitivity and the ability to identify unknown impurities.
Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source and a Quadrupole Time-of-Flight (Q-TOF) or triple quadrupole mass analyzer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B held for 1 min, then ramped to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the same solvent mixture.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of impurities is achieved by analyzing their mass spectra and fragmentation patterns.
Visualizing the Workflow
To better illustrate the logical flow of these analytical processes, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of 3,4,5-Trichloropyridin-2-amine and 2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3,4,5-Trichloropyridin-2-amine and its parent compound, 2-aminopyridine. Understanding the distinct reactivity profiles of these two molecules is crucial for their effective utilization in the synthesis of novel pharmaceuticals and other advanced materials. The presence of three electron-withdrawing chlorine atoms on the pyridine ring of this compound dramatically alters its electronic properties and, consequently, its chemical behavior compared to the unsubstituted 2-aminopyridine.
Chemical Structures
| Compound | Structure |
| 2-aminopyridine | |
| This compound |
Executive Summary of Reactivity Comparison
The introduction of three chlorine atoms onto the pyridine ring has a profound impact on the reactivity of the amino group and the aromatic system. In general, 2-aminopyridine is more susceptible to electrophilic attack, both at the amino group and the pyridine ring, due to the electron-donating nature of the amino group. Conversely, this compound is significantly deactivated towards electrophiles but is primed for nucleophilic substitution reactions.
| Property/Reaction | 2-aminopyridine | This compound | Reactivity Rationale |
| Basicity (pKa) | 6.86[1][2] | Estimated to be significantly lower | The three electron-withdrawing chlorine atoms reduce the electron density on the ring nitrogen and the exocyclic amino group, thus decreasing basicity. |
| Acylation | Readily undergoes acylation on the amino group. | Acylation is expected to be slower due to the decreased nucleophilicity of the amino group. | The electron-withdrawing effect of the chlorine atoms reduces the nucleophilicity of the amino group. |
| Diazotization | Forms diazonium salts which can undergo Sandmeyer-type reactions.[3][4][5] | Diazotization is feasible but may require harsher conditions due to the reduced basicity of the amino group. | The initial step of diazotization involves the reaction of the amino group with a nitrosating agent, which is dependent on its nucleophilicity. |
| Electrophilic Aromatic Substitution | The amino group activates the ring, directing electrophiles to the ortho and para positions. | The ring is strongly deactivated by the three chlorine atoms, making electrophilic substitution very difficult. | The inductive effect of the chlorine atoms withdraws electron density from the pyridine ring, making it less susceptible to attack by electrophiles. |
| Nucleophilic Aromatic Substitution | Generally unreactive towards nucleophilic aromatic substitution. | The chlorine atoms strongly activate the ring for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. | The electron-withdrawing chlorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. |
Detailed Reactivity Analysis
Basicity
The basicity of aminopyridines is a critical factor influencing their reactivity, particularly in acid-catalyzed reactions and their behavior as nucleophiles. The pKa of 2-aminopyridine is 6.86, indicating it is a moderately basic compound.[1][2] In contrast, the three strongly electron-withdrawing chlorine atoms in this compound are expected to significantly reduce the electron density on both the pyridine ring nitrogen and the exocyclic amino group. This leads to a substantial decrease in basicity and a much lower pKa value.
Caption: Comparison of the basicity of the two compounds.
Reactions at the Amino Group
Acylation: The amino group of 2-aminopyridine readily undergoes acylation with reagents like acetic anhydride to form the corresponding amide.[6] Due to the decreased nucleophilicity of the amino group in this compound, its acylation is expected to proceed at a significantly slower rate and may require more forcing conditions.
Diazotization and Sandmeyer Reaction: 2-aminopyridine can be converted to its diazonium salt, which can then be used in Sandmeyer reactions to introduce a variety of substituents.[3][4][5] While the diazotization of this compound is theoretically possible, the reduced basicity of the amino group would likely make the reaction more challenging, potentially requiring stronger acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Nucleophilicity of Substituted Aminopyridines for Researchers and Drug Development Professionals
An in-depth analysis of the reactivity of substituted aminopyridines is crucial for their application in organic synthesis and medicinal chemistry. This guide provides a comparative overview of their nucleophilicity, supported by experimental data, detailed protocols, and mechanistic insights.
Substituted aminopyridines are a class of heterocyclic compounds widely employed as catalysts and building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Their efficacy in these roles is largely dictated by their nucleophilic character. This guide offers a quantitative comparison of the nucleophilicity of various substituted aminopyridines, delving into the electronic and steric effects of substituents on their reactivity.
Comparing Nucleophilicity and Basicity: A Quantitative Overview
The nucleophilicity of substituted aminopyridines is quantitatively described by Mayr's nucleophilicity parameters, N and sN. The parameter N quantifies the intrinsic nucleophilicity, while sN is a nucleophile-specific sensitivity parameter. A higher N value indicates greater nucleophilic reactivity.
Basicity, on the other hand, is expressed by the pKa of the conjugate acid. While often correlated, nucleophilicity and basicity are distinct properties. The following tables provide a comparative summary of these parameters for a range of substituted aminopyridines.
| Compound | Substituent | pKa | Mayr's Nucleophilicity Parameter (N) (in CH2Cl2) | Nucleophile-Specific Parameter (sN) (in CH2Cl2) |
| 4-(Dimethylamino)pyridine (DMAP) | 4-N(CH3)2 | 9.70[1][2] | 15.20 | 0.67 |
| 4-Aminopyridine | 4-NH2 | 9.17[3] | 15.20[4] | 0.67[4] |
| 2-Aminopyridine | 2-NH2 | 6.86[3] | Not available | Not available |
| 3-Aminopyridine | 3-NH2 | 6.0 | Not available | Not available |
| 2,6-Diaminopyridine | 2,6-(NH2)2 | Not available | Not available | Not available |
| Pyridine (Reference) | None | 5.5 | 12.90[4] | 0.67[4] |
| 4-Chloropyridine (Reference) | 4-Cl | Not available | 11.70[4] | 0.67[4] |
Experimental Determination of Nucleophilicity Parameters
The determination of Mayr's nucleophilicity parameters involves measuring the kinetics of the reaction between the nucleophile (substituted aminopyridine) and a series of reference electrophiles, typically benzhydrylium ions. The reaction rates are measured using techniques like stopped-flow photometry.
Detailed Experimental Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the substituted aminopyridines and a series of reference benzhydrylium ions with known electrophilicity parameters (E) in a suitable solvent (e.g., dichloromethane).
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to air or moisture.
-
-
Kinetic Measurements using Stopped-Flow Photometry:
-
The reaction is initiated by rapidly mixing the solution of the aminopyridine with the solution of the benzhydrylium ion in the stopped-flow instrument.
-
The decay of the colored benzhydrylium ion is monitored over time using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the electrophile.
-
The measurements are performed under pseudo-first-order conditions, with the concentration of the aminopyridine being at least 10 times higher than that of the benzhydrylium ion.
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential function.
-
-
Determination of Second-Order Rate Constants:
-
The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the aminopyridine.
-
-
Calculation of Mayr's Parameters:
-
The nucleophilicity parameters (N and sN) are determined by plotting the logarithm of the second-order rate constants (log k) for the reactions with different reference electrophiles against their known electrophilicity parameters (E).
-
The data is fitted to the linear free-energy relationship: log k = sN(N + E) . The slope of this plot gives sN, and the x-intercept gives -N.
-
Logical Relationship in Nucleophilicity Determination```dot
Caption: Mechanism of action of aminopyridines as voltage-gated potassium channel blockers.
Synthesis of Substituted Aminopyridines
The synthesis of substituted aminopyridines can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridine ring with an amine.
General Experimental Protocol for Synthesis:
A variety of methods exist for the synthesis of aminopyridines. One common method is the Chichibabin reaction, which involves the amination of pyridine with sodium amide. [5]Another widely used approach is the substitution of halopyridines with amines, which can be performed with or without a catalyst. [6] Example: Catalyst-Free Synthesis of 2-Aminopyridines [7]
-
A solution of the appropriate pyridine salt (e.g., 1.38 mmol) in a solvent like DMSO (5 mL) is prepared at room temperature.
-
The desired amine (4.8 mmol) is added to the solution in one portion.
-
The reaction mixture is heated to 50 °C and stirred for 48 hours.
-
After cooling to room temperature, the mixture is diluted with water and a weak base (e.g., 0.5M aq. NaOH).
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are washed with brine and dried over an anhydrous salt (e.g., Na2SO4).
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the 2-aminopyridine product.
Synthesis Workflow
Caption: A general workflow for the synthesis of 2-aminopyridines via nucleophilic aromatic substitution.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-Dimethylaminopyridine | 1122-58-3 [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Mayr's Database Of Reactivity Parameters: N-Nucleophiles [cup.uni-muenchen.de]
- 5. article.sciencepg.com [article.sciencepg.com]
- 6. scielo.br [scielo.br]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Utility of 3,4,5-Trichloropyridin-2-amine as an Analytical Standard: A Comparative Guide
In the landscape of analytical chemistry, the availability of high-purity, stable reference materials is paramount for accurate quantification and method validation. This guide provides a comparative analysis of 3,4,5-Trichloropyridin-2-amine as a potential analytical standard, evaluating its performance characteristics against established alternatives. This objective assessment is intended for researchers, scientists, and drug development professionals who require reliable reference materials for their work with chlorinated pyridine compounds.
While this compound is commercially available, its formal establishment as a primary analytical standard is not extensively documented. This guide, therefore, evaluates its potential based on available data for the compound and its structural analogs, and compares it with common approaches in analytical chemistry, such as the use of certified reference materials and stable isotope-labeled internal standards.
Performance Comparison
The suitability of a compound as an analytical standard is determined by several key performance indicators, including purity, stability, and its applicability in various analytical techniques. The following table summarizes these characteristics for this compound and compares them with alternative standards.
| Parameter | This compound | Certified Reference Material (e.g., 2-Chloropyridine) | Stable Isotope-Labeled (SIL) Internal Standard (e.g., Deuterated Analog) |
| Purity Assessment | Typically supplied with a purity of ~97%. Requires independent verification by methods like qNMR or mass balance. | High-purity, certified value (e.g., ≥99.9%) with a comprehensive Certificate of Analysis. | High chemical and isotopic purity (typically >98%).[1] |
| Traceability | Limited metrological traceability unless independently characterized. | Metrologically traceable to national or international standards. | Traceable to a well-characterized non-labeled standard. |
| Primary Application | Potential as a reference material for identification and qualitative analysis. | Primary or secondary standard for calibration and quantification (e.g., in GC, HPLC).[2] | Internal standard in LC-MS or GC-MS to correct for matrix effects and variability.[3][4] |
| Accuracy in Quantification | Dependent on accurately determined purity. | Enables high accuracy in external calibration methods. | Significantly improves accuracy and precision in bioanalytical and complex matrix analyses.[4] |
| Stability | Expected to be a stable solid. Long-term stability data is not readily available. | Documented stability under specified storage conditions. | Similar stability to the non-labeled analog.[5] |
Experimental Protocols
Accurate determination of purity and the effective use of analytical standards require robust experimental protocols. Below are detailed methodologies for key experiments relevant to the evaluation and use of this compound and its alternatives.
Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[6]
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS analysis.[3]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (the analyte).
-
Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., a deuterated version of this compound).
-
Spike a known amount of the internal standard into all calibration standards, quality control samples, and unknown samples.
-
Perform sample extraction if necessary (e.g., protein precipitation for plasma samples, solid-phase extraction for environmental samples).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate HPLC or UHPLC system with a suitable column (e.g., C18).
-
Use a mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for purity determination by qNMR and quantitative analysis by LC-MS with an internal standard.
Conclusion
Based on the available information, this compound can serve as a useful reference material for qualitative identification and as a starting material for the synthesis of other compounds. However, for its use as a quantitative analytical standard, independent and thorough characterization of its purity is essential. For applications requiring high accuracy and traceability, particularly in regulated environments, the use of a certified reference material of a related compound or the development of a stable isotope-labeled internal standard for use in mass spectrometry-based methods are superior alternatives. The choice of the most appropriate standard will ultimately depend on the specific requirements of the analytical method and the desired level of data quality.
References
Probing Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies with Deuterated Aminopyridines
For researchers, scientists, and drug development professionals, understanding the intricacies of a compound's metabolic fate is paramount. The kinetic isotope effect (KIE) is a powerful tool to elucidate these mechanisms, particularly for compounds like aminopyridines, which are common scaffolds in pharmaceuticals. This guide provides an objective comparison of KIE studies using deuterated aminopyridines against other methodologies, supported by experimental principles and illustrative data.
The Power of Deuterium: Unmasking Reaction Steps
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes.[1] For drug metabolism studies, this typically involves substituting a hydrogen atom (¹H) with a deuterium atom (²H or D). The fundamental principle lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower zero-point energy due to the greater mass of deuterium.[1] Consequently, more energy is required to break a C-D bond than a C-H bond.
Many drug metabolism pathways, especially Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[1] If this bond-breaking event is the slowest, or rate-determining step, of the reaction, replacing hydrogen with deuterium will significantly slow down the reaction rate. The magnitude of this effect is expressed as the ratio of the rate constants (kH/kD). A primary KIE value greater than 2 is strong evidence that C-H bond cleavage is a critical part of the rate-determining step.[1]
Comparing Methodologies for Mechanistic Insights
While KIE studies offer direct evidence of bond cleavage in the transition state, other methods provide complementary information for a comprehensive understanding of reaction mechanisms.
| Feature | Kinetic Isotope Effect (KIE) Studies | Hammett Analysis | In Silico (Computational) Modeling |
| Principle | Measures reaction rate changes upon isotopic substitution.[1] | Correlates reaction rates with the electron-donating or -withdrawing properties of substituents on an aromatic ring. | Simulates reaction pathways and transition states using quantum mechanics and molecular modeling. |
| Information Gained | Direct evidence of C-H bond cleavage in the rate-determining step.[1] | Insight into the electronic nature of the transition state and the development of charge during the reaction. | Provides detailed geometric and energetic information about transition states and intermediates.[2] |
| Experimental Cost | Moderate to High (requires synthesis of isotopically labeled compounds).[1] | Low to Moderate (requires synthesis of a series of substituted analogs). | Low (primarily computational resources). |
| Applicability | Reactions involving the cleavage of a bond to an isotopically labeled atom. | Aromatic systems where electronic effects can be systematically varied. | Broadly applicable to a wide range of chemical and enzymatic reactions. |
| Limitations | Does not provide information about other steps in the reaction mechanism. The effect can be "masked" if another step is significantly slower.[3] | Limited to systems where substituent effects are primarily electronic. Interpretation can be complex if steric effects are also significant. | The accuracy of the predictions is highly dependent on the level of theory and the models used. Experimental validation is crucial.[2] |
Quantitative Data: A Case Study with a Deuterated Aminopyridine
While specific experimental data for deuterated aminopyridines are not widely published, a hypothetical case study based on the metabolism of 2-amino-5-chloropyridine can illustrate the expected quantitative results. The primary metabolic route for many aminopyridines is hydroxylation of the pyridine ring, a reaction often catalyzed by CYP enzymes.
The following table summarizes hypothetical data for a KIE study on the CYP-mediated hydroxylation of 2-amino-5-chloropyridine, where deuteration is at positions 3, 4, and 6 of the pyridine ring.
| Parameter | 2-amino-5-chloropyridine (H) | 5-Chloropyridin-3,4,6-d3-2-amine (D) |
| Km (µM) | 15 | 18 |
| Vmax (pmol/min/mg protein) | 120 | 30 |
| Intrinsic Clearance (Vmax/Km) | 8.0 | 1.67 |
| Kinetic Isotope Effect (kH/kD) | \multicolumn{2}{c | }{4.8} |
This data is illustrative, based on a hypothetical case study, and is not derived from actual experiments.[1]
A kH/kD value of 4.8 strongly suggests that the cleavage of a C-H bond on the pyridine ring is a significant, rate-limiting step in the metabolic hydroxylation of this aminopyridine.[1]
Experimental Protocols
A common method for determining the KIE in drug metabolism studies is through an intermolecular competition experiment, where the reaction rates of the deuterated and non-deuterated compounds are measured separately under identical conditions.[1]
Protocol: KIE Measurement in Human Liver Microsomes
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare stock solutions of the non-deuterated aminopyridine and the deuterated aminopyridine in a suitable solvent (e.g., DMSO).
-
Prepare a NADPH regenerating system solution in phosphate buffer (pH 7.4).
-
-
Incubation:
-
For each substrate, prepare a series of incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs, and the substrate at various concentrations.
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course and Quenching:
-
At predetermined time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
Quantify the concentrations of the remaining substrate and the formed hydroxylated metabolite using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V) at each substrate concentration from the linear range of the metabolite formation versus time plot.
-
Fit the velocity versus substrate concentration data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity).
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax/Km.
-
The kinetic isotope effect is then calculated as the ratio of the intrinsic clearances: KIE = (Vmax/Km)H / (Vmax/Km)D.[1]
-
Visualizing the Process
Diagrams can help clarify the complex processes involved in these studies.
Caption: Workflow for an intermolecular kinetic isotope effect study.
Caption: The cytochrome P450 catalytic cycle, highlighting the C-H bond cleavage step.
References
A Comparative Guide to Palladium Catalysts for Aminopyridine Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted aminopyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of the crucial C-N bond in these structures. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical for achieving high yields, broad substrate scope, and mild reaction conditions. This guide provides a comparative overview of commonly employed palladium catalysts for the coupling of amines with halopyridines, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in aminopyridine coupling is highly dependent on the nature of the ligand. Bulky, electron-rich phosphine ligands are often essential for facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Below is a summary of the performance of representative palladium catalyst systems in the Buchwald-Hartwig amination of various aminopyridine substrates.
| Catalyst System (Pd Precursor/Ligand) | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 | 2 (Pd) / 8 (Ligand) | [1] |
| Pd₂(dba)₃ / BrettPhos | 3-Bromo-2-aminopyridine | Aniline | LiHMDS | THF | 65 | 16 | High | 2 (Pd) / 8 (Ligand) | [1] |
| Pd(OAc)₂ / Xantphos | 6-Chloropurine Riboside | Aniline | Cs₂CO₃ | Toluene | 100 | 1 | 90 | 10 | [2] |
| Pd₂(dba)₃ / XPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 40 | 2 (Pd) / 8 (Ligand) | [1] |
| Pd₂(dba)₃ / SPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 76 | 2 (Pd) / 8 (Ligand) | [1] |
Note: The data presented is a selection from various sources and may not represent a direct head-to-head comparison under identical conditions. Catalyst performance can vary significantly with substrate, solvent, base, and temperature.
Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed aminopyridine coupling reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. Below are representative protocols for the Buchwald-Hartwig amination of halo-aminopyridines.
Protocol 1: General Procedure for the N-Arylation of 3-Halo-2-aminopyridines[1]
This protocol is adapted from the coupling of 3-bromo-2-aminopyridine with morpholine using a RuPhos-based catalyst system.
Materials:
-
3-Halo-2-aminopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add the 3-halo-2-aminopyridine and the amine coupling partner.
-
Add anhydrous THF via syringe.
-
Add LiHMDS to the reaction mixture.
-
Heat the reaction mixture at 65 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for the Amination of 6-Chloropyridin-3-amine[3]
This is a general guideline for the Buchwald-Hartwig amination of 6-chloropyridin-3-amine.
Materials:
-
6-Chloropyridin-3-amine (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add 6-chloropyridin-3-amine and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
The palladium-catalyzed amination of aminopyridines is a highly effective method for the synthesis of a diverse range of N-substituted aminopyridine derivatives. The choice of the palladium catalyst, particularly the ligand, is a critical parameter that significantly influences the efficiency and scope of the reaction. Ligands such as RuPhos and BrettPhos have shown excellent performance for the coupling of both primary and secondary amines with halo-aminopyridines.[1] While the provided data offers a comparative overview, it is essential for researchers to optimize reaction conditions for their specific substrates to achieve the best results. The detailed protocols and workflow presented in this guide serve as a valuable starting point for the development of robust and efficient synthetic routes to novel aminopyridine-containing molecules.
References
A Comparative Crystallographic and Spectroscopic Guide to Chlorinated 2-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and analytical properties of chlorinated 2-aminopyridine derivatives, focusing on X-ray crystallography as the primary analytical technique. It is designed to offer researchers and professionals in drug development a detailed understanding of these compounds, supported by experimental data and protocols. This document compares the crystallographic data of two key derivatives, 4-amino-3,5-dichloropyridine and 2-amino-5-chloropyridine, and contrasts X-ray diffraction with other common analytical methods.
Comparative Analysis of Crystal Structures
The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its chemical reactivity, physical properties, and biological activity. Below is a comparison of the crystallographic data for two representative chlorinated 2-aminopyridine derivatives.
| Parameter | 4-Amino-3,5-dichloropyridine | 2-Amino-5-chloropyridine |
| Chemical Formula | C₅H₄Cl₂N₂ | C₅H₅ClN₂ |
| Molecular Weight | 163.01 | 128.56 |
| Crystal System | Not specified in abstracts | Not specified in abstracts |
| Space Group | Not specified in abstracts | Not specified in abstracts |
| Unit Cell Dimensions | a, b, c, α, β, γ not specified | a, b, c, α, β, γ not specified |
| Key Supramolecular Interactions | N—H⋯N hydrogen bonding, offset π–π stacking, halogen–π interactions[1] | Redetermination at 100 K reported[2] |
Note: Detailed unit cell parameters were not available in the provided search results. The data presented focuses on the types of intermolecular interactions observed in the crystal lattice.
The crystal structure of 4-amino-3,5-dichloropyridine is characterized by strong N—H⋯N hydrogen bonds that form supramolecular chains. These chains are further interconnected by offset π–π stacking and halogen–π interactions, highlighting the significant role of the chlorine substituents in the crystal packing.[1] For 2-amino-5-chloropyridine, a redetermination of its crystal structure at 100 K has been reported, suggesting that detailed structural data is available in the cited literature.[2]
X-ray Crystallography vs. Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a compound, other spectroscopic methods offer complementary information regarding its molecular structure, functional groups, and connectivity in different states.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.[3][4] | Unambiguous determination of molecular structure and stereochemistry.[3] | Requires a high-quality single crystal of sufficient size.[5] |
| NMR Spectroscopy | Information about the chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY), and through-space proximity (NOESY).[1][6][7][8] | Provides detailed structural information in solution, mimicking biological conditions more closely.[6] | Complex spectra for large molecules, less sensitive than mass spectrometry.[7] |
| FTIR Spectroscopy | Identification of functional groups based on their characteristic vibrational frequencies.[9][10][11] | Fast, non-destructive, and can be used for solid, liquid, and gas samples.[12] | Provides information on functional groups present but not their specific locations or connectivity. |
| Mass Spectrometry | Provides the mass-to-charge ratio of the molecule and its fragments, allowing for determination of molecular weight and elemental composition.[13][14] | Extremely sensitive, requires very small amounts of sample.[13] | Does not provide direct information about the 3D structure or stereochemistry. |
Experimental Protocols
Single-Crystal X-ray Diffraction of Organic Compounds
This protocol outlines the general steps for determining the crystal structure of a small organic molecule.
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation from a saturated solution. The compound is dissolved in a suitable solvent in which it is moderately soluble. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.[15]
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[3][4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data.[4]
NMR Spectroscopy of Chlorinated Pyridine Derivatives
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] Tetramethylsilane (TMS) is typically added as an internal standard.[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is usually from 0 to 220 ppm. Standard one-dimensional spectra are acquired, followed by two-dimensional experiments like COSY and HSQC if further structural elucidation is needed.[1][8]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
FTIR Spectroscopy of Solid Samples (KBr Pellet Method)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.[12]
-
Pellet Formation: The mixture is placed in a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.[12]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[11]
Mass Spectrometry of Heterocyclic Compounds
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if volatile, through a gas chromatograph (GC-MS). For less volatile or thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) is often used.[16][17]
-
Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[18] For LC-MS, ESI is a common soft ionization technique that produces protonated or deprotonated molecular ions with minimal fragmentation.[17]
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of each ion.[18]
Visualizations of Biological Pathways and Experimental Workflows
The following diagrams illustrate a key biological pathway targeted by 2-aminopyridine derivatives and a typical workflow for X-ray crystallography.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. inchemistry.acs.org [inchemistry.acs.org]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. microbenotes.com [microbenotes.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labindia-analytical.com [labindia-analytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
- 17. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. article.sapub.org [article.sapub.org]
Safety Operating Guide
Proper Disposal of 3,4,5-Trichloropyridin-2-amine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 3,4,5-Trichloropyridin-2-amine must adhere to strict safety and disposal protocols due to its potential hazards. This document provides essential guidance on the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on information from Safety Data Sheets (SDS) for structurally similar compounds and general hazardous waste management guidelines. It is imperative to consult the specific Safety Data Sheet for this compound before handling and disposal.
Essential Safety and Disposal Information
Proper disposal of this compound is a critical aspect of laboratory safety. This compound, like other chlorinated pyridines, is presumed to be toxic and harmful to the environment. Improper disposal can lead to contamination and potential health risks.
Summary of Hazards and Personal Protective Equipment (PPE)
The following table summarizes the potential hazards based on data for similar chlorinated pyridine compounds. Users should assume this compound possesses similar hazardous properties.
| Hazard Category | GHS Classification (Based on Analogs) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful) | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, safety goggles with side shields or face shield.[1] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | Safety goggles with side shields or face shield. |
| Aquatic Toxicity | Acute and Chronic Hazards | All recommended PPE to prevent release into the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure substance, in solution, or as contaminated material, must be managed as hazardous waste.
1. Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with "Hazardous Waste" and the full chemical name.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
2. Waste Collection and Storage:
-
Collect waste in a designated, compatible, and leak-proof container with a secure lid.[2][3]
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Keep the container closed at all times except when adding waste.[2][3]
3. Spill and Contamination Cleanup:
-
In case of a spill, wear appropriate PPE, including respiratory protection if dust is generated.[1]
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3][5]
-
Contact your institution's EHS office to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Operational Guide for Handling 3,4,5-Trichloropyridin-2-amine
This guide provides comprehensive safety and logistical information for the handling and disposal of 3,4,5-Trichloropyridin-2-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Classification
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Avoid direct contact and inhalation by using appropriate Personal Protective Equipment (PPE).[3] |
| Skin Irritation | Causes skin irritation.[3][4] | Wear protective gloves and clothing.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear eye protection.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Work in a well-ventilated area or under a chemical fume hood.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound.[5] The following table outlines the recommended PPE for handling this chemical.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[2][7] | Prevents skin contact which can cause irritation and absorption of the harmful substance.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working outside of a fume hood or if dust/aerosols are generated.[5][7] | Protects against inhalation which can be harmful and cause respiratory irritation.[3] |
| Footwear | Closed-toe shoes.[7] | Protects feet from potential spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the chemical.[3][4]
-
Storage : Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Transport : When moving the chemical, ensure the container is securely sealed and transported in a secondary container.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[3][8] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately.[8][9] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical advice if irritation persists.[4] |
| Inhalation | Move the person to fresh air.[3][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[4] Seek immediate medical attention.[4][8] |
Spill and Accidental Release Measures
-
Evacuation : Evacuate all non-essential personnel from the spill area.[3]
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, contain the spill using inert absorbent material such as sand or vermiculite.[2][8]
-
Cleanup : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[1][8]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all chemical waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[1][2] The label must include "Hazardous Waste" and the full chemical name.[2]
-
Segregation : Do not mix this waste with other incompatible waste streams.[2]
-
Storage of Waste : Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste by a licensed chemical waste disposal company.[1] Provide the disposal company with the Safety Data Sheet (SDS) or equivalent hazard information.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. gov.uk [gov.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
